INCB 3284
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31F3N4O4/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34)/t20-,21?,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZNYBUBXWWKCP-JMOWIOHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887401-92-5 | |
| Record name | INCB-3284 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INCB-3284 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W6K09GAQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
INCB3284: A Deep Dive into its Mechanism of Action in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of INCB3284, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). We will delve into the core pharmacology of this molecule, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways. This document is intended to serve as a valuable resource for professionals engaged in inflammation research and the development of novel therapeutics.
Core Mechanism of Action: Targeting the CCL2-CCR2 Axis
INCB3284 exerts its anti-inflammatory effects by specifically targeting the CCL2-CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] In chronic inflammatory conditions, elevated expression of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) acts as a potent chemoattractant for CCR2-expressing monocytes circulating in the bloodstream.[1][2]
Upon binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), a conformational change is induced, leading to the activation of intracellular signaling cascades.[1] This triggers the directed migration of monocytes from the vasculature into tissues, a process known as chemotaxis.[2][3] Once in the tissue, these monocytes differentiate into macrophages, which are key mediators of the inflammatory response, contributing to tissue damage through the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and tissue-degrading enzymes.[3]
INCB3284 functions as a competitive antagonist at the CCR2 receptor. It binds to the receptor, thereby preventing the binding of its endogenous ligand, CCL2. This blockade of the CCL2-CCR2 interaction effectively inhibits the downstream signaling events that lead to monocyte chemotaxis and subsequent macrophage accumulation at inflammatory loci.[3] By disrupting this crucial step in the inflammatory cascade, INCB3284 reduces the cellular infiltrate that drives and sustains chronic inflammation in a variety of disease states.[3][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for INCB3284.
| Parameter | Value | Assay | Species | Reference |
| IC50 (hCCR2 Binding) | 3.7 nM | Radioligand Binding Assay | Human | [3][5] |
| IC50 (Chemotaxis) | 4.7 nM | Monocyte Chemotaxis Assay | Human | [3][5] |
| IC50 (ERK Phosphorylation) | 2.6 nM | ERK Phosphorylation Assay | Human | [3] |
| IC50 (Intracellular Calcium Mobilization) | 6 nM | Calcium Mobilization Assay | Human | [3] |
| IC50 (hERG Potassium Current) | 84 µM | Patch Clamp Assay | Human | [3][5] |
| Protein Binding (Free Fraction) | 58% | Equilibrium Dialysis | Human | [3][5] |
| Oral Bioavailability | Acceptable | Pharmacokinetic Studies | Rodents, Primates | [3][5] |
| Half-life (T1/2) | 15 hours | Human Clinical Trials | Human | [3][5] |
Table 1: In Vitro and In Vivo Pharmacological Profile of INCB3284
| Receptor/Enzyme | Activity | Concentration Tested | Reference |
| CCR1, CCR3, CCR5, CXCR3, CXCR5 | No significant inhibitory activity | 1 µM | [3] |
| >50 other GPCRs, Ion Channels, Transporters | No significant inhibitory activity | 1 µM | [3] |
| CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | No significant inhibition (IC50 >25 µM) | >25 µM | [3] |
Table 2: Selectivity Profile of INCB3284
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard procedures used to characterize CCR2 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To determine the IC50 value of INCB3284 for the human CCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CCR2.
-
Radioligand: [¹²⁵I]-CCL2.
-
Non-labeled CCL2 (for determining non-specific binding).
-
INCB3284 at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM HEPES, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hCCR2 cells.
-
In a 96-well plate, add cell membranes, [¹²⁵I]-CCL2, and varying concentrations of INCB3284 or unlabeled CCL2.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled CCL2) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the INCB3284 concentration and fit the data to a one-site competition model to determine the IC50 value.
Monocyte Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of monocytes towards a chemoattractant.
Objective: To determine the IC50 value of INCB3284 for the inhibition of CCL2-induced monocyte chemotaxis.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Recombinant human CCL2.
-
INCB3284 at various concentrations.
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pore size).
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Isolate monocytes from human PBMCs or culture the monocytic cell line.
-
Pre-incubate the cells with various concentrations of INCB3284 or vehicle control.
-
Place chemotaxis medium containing CCL2 in the lower chamber of the chemotaxis plate.
-
Add the pre-incubated cells to the upper chamber (the insert).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (e.g., 90-120 minutes).
-
Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye that binds to nucleic acids or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower chamber.
-
Plot the percentage of inhibition of chemotaxis against the logarithm of the INCB3284 concentration to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
Objective: To assess the ability of INCB3284 to block CCL2-induced calcium flux.
Materials:
-
Cells expressing CCR2 (e.g., THP-1 or transfected HEK293 cells).
-
Recombinant human CCL2.
-
INCB3284 at various concentrations.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of INCB3284 or vehicle control.
-
Measure the baseline fluorescence.
-
Add CCL2 to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Calculate the inhibition of the calcium response in the presence of INCB3284 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the INCB3284 concentration.
ERK Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule in the CCR2 pathway.
Objective: To determine the effect of INCB3284 on CCL2-induced ERK phosphorylation.
Materials:
-
Cells expressing CCR2.
-
Recombinant human CCL2.
-
INCB3284 at various concentrations.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for western blots.
Procedure:
-
Starve the cells in serum-free medium to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of INCB3284.
-
Stimulate the cells with CCL2 for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
-
Calculate the percentage of inhibition of ERK phosphorylation by INCB3284 and determine the IC50 value.
Visualizations
CCR2 Signaling Pathway and INCB3284 Mechanism of Action
Caption: CCR2 signaling cascade and the inhibitory action of INCB3284.
Experimental Workflow for Monocyte Chemotaxis Assay
Caption: A typical workflow for a monocyte chemotaxis assay.
Logical Relationship of CCR2 Inhibition to Anti-Inflammatory Effect
Caption: How INCB3284 disrupts the inflammatory cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
INCB 3284: A Technical Guide to its Function as a CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the function and mechanism of action of INCB 3284, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The information presented herein is curated for an audience of researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of complex biological processes.
Core Function and Mechanism of Action
This compound is an orally bioavailable small molecule that functions as a competitive antagonist of the human CCR2.[1][2][3] Its primary mechanism of action is to block the binding of the monocyte chemoattractant protein-1 (MCP-1, also known as CCL2) to CCR2.[4][5] This interaction is crucial in the trafficking of monocytes and macrophages to sites of inflammation.[6] By inhibiting this binding, this compound effectively disrupts the downstream signaling cascades that lead to monocyte chemotaxis, thereby reducing the influx of these inflammatory cells into tissues.[4][6] This targeted action makes this compound a subject of investigation for its therapeutic potential in inflammation-driven diseases.[1]
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), normally initiates a signaling cascade that promotes cell migration, proliferation, and survival.[3] this compound's antagonism of CCR2 has been shown to potently inhibit these downstream signaling events, including intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK).[6][7]
Quantitative Data Summary
The following tables summarize the key in vitro and pharmacokinetic parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | IC50 Value | Description |
| hCCR2 Binding (MCP-1 antagonism) | 3.7 nM | Inhibition of monocyte chemoattractant protein-1 binding to human CCR2.[4][5] |
| Chemotaxis Antagonism | 4.7 nM | Inhibition of monocyte chemotaxis in response to a chemoattractant.[4][5] |
| Intracellular Calcium Mobilization | 6 nM | Inhibition of CCR2-mediated intracellular calcium release.[6][7] |
| ERK Phosphorylation | 2.6 nM | Inhibition of CCR2-mediated phosphorylation of ERK.[6][7] |
| hERG Potassium Current Inhibition | 84 µM | Inhibition of the human Ether-à-go-go-Related Gene potassium channel.[4][5] |
Table 2: Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value | Description |
| Protein Binding (free fraction) | 58% | The fraction of the drug that is not bound to plasma proteins and is therefore pharmacologically active.[4][5] |
| Oral Bioavailability | Acceptable in rodents and primates | The proportion of the administered drug that reaches the systemic circulation.[4][5] |
| Half-life (T1/2) in human clinical trials | 15 hours | The time required for the concentration of the drug in the body to be reduced by half, supporting once-a-day dosing.[4][5] |
Selectivity: this compound demonstrates high selectivity for CCR2. At a concentration of 1 µM, it shows no significant inhibitory activity against a panel of other chemokine receptors (including CCR1, CCR3, CCR5, CXCR3, and CXCR5) and other G-protein-coupled receptors.[6][7]
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the CCR2 signaling pathway and the general workflows of key experimental protocols used to characterize this compound.
CCR2 Signaling Pathway Blockade by this compound
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Monocyte Chemotaxis Assay
Caption: Workflow for a Boyden chamber monocyte chemotaxis assay.
Experimental Protocols
The following are detailed, representative protocols for the key in vitro assays used to characterize the function of this compound.
CCR2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: A cell line endogenously expressing or transfected with human CCR2 (e.g., THP-1 cells).
-
Radioligand: ¹²⁵I-labeled human CCL2.
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.
-
Wash Buffer: Cold PBS.
-
Filtration Plate: 96-well filter plate.
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells to the desired density. On the day of the assay, harvest the cells and resuspend them in assay buffer to a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of 1 µM unlabeled CCL2 (for non-specific binding).
-
25 µL of serially diluted this compound.
-
50 µL of ¹²⁵I-hCCL2 at a final concentration of ~50 pM.
-
100 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate and wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.
-
Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Monocyte Chemotaxis Assay
This protocol measures the ability of a CCR2 antagonist to inhibit the migration of monocytic cells towards a CCL2 gradient using a Boyden chamber.
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Labeling Dye: Calcein-AM.
-
Apparatus: 24-well plate with Transwell inserts (5 µm pore size).
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate PBMCs. Label the cells with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay medium at a concentration of 2 x 10⁶ cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without CCL2.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migrated Cells: Carefully remove the inserts. Quantify the fluorescently labeled cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (CCL2 alone). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK (p-ERK) by Western blot to assess the inhibitory effect of this compound on CCR2-mediated signaling.
Materials:
-
Cells: CCR2-expressing cells.
-
Stimulant: Recombinant human CCL2.
-
Test Compound: this compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-ERK1/2 and total ERK1/2; HRP-conjugated secondary antibody.
-
SDS-PAGE and Western Blotting reagents and equipment.
-
Chemiluminescence detection system.
Procedure:
-
Cell Culture and Treatment: Seed CCR2-expressing cells in a culture plate and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with varying concentrations of this compound for 1 hour. Stimulate the cells with CCL2 for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Determine the inhibitory effect of this compound on CCL2-induced ERK phosphorylation.[8]
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration in response to CCR2 activation and its inhibition by this compound.
Materials:
-
Cells: CCR2-expressing cells.
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Stimulant: Recombinant human CCL2.
-
Test Compound: this compound.
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Fluorescence Plate Reader with liquid handling capabilities (e.g., FlexStation).
Procedure:
-
Cell Plating: Plate CCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing varying concentrations of this compound. Incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Stimulation and Detection: The instrument's liquid handler injects a solution of CCL2 into the wells, and the fluorescence intensity is measured immediately and continuously for several minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) is calculated for each well. The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control (CCL2 alone). The IC50 value is calculated from the concentration-response curve.[9][10][11]
hERG Potassium Channel Patch Clamp Assay
This protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effect of this compound on the hERG potassium channel, a critical cardiac safety assessment.
Materials:
-
Cells: A cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Recording Solutions: Specific intracellular and extracellular solutions for patch-clamp recording.
-
Test Compound: this compound.
-
Patch-clamp rig: Microscope, micromanipulator, amplifier, and data acquisition system.
Procedure:
-
Cell Preparation: Plate the hERG-expressing cells at a low density in a recording chamber.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaseal Formation: Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Protocol and Baseline Recording:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV to activate the hERG channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Record baseline currents in the vehicle control solution until a stable response is achieved.
-
-
Compound Application: Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Data Acquisition: Record the hERG tail current at each concentration of this compound.
-
Data Analysis: Measure the amplitude of the tail current at each concentration and normalize it to the baseline current. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[1][4]
References
- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. evotec.com [evotec.com]
- 6. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
INCB3284: A Technical Guide for Researchers Investigating CCR2 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3284 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[2] This signaling axis is implicated in a wide range of pathological processes, including inflammatory diseases, autoimmune disorders, and the progression of various cancers.[3] By inhibiting the interaction between CCL2 and CCR2, INCB3284 offers a valuable tool for researchers to investigate the therapeutic potential of targeting this pathway. This technical guide provides an in-depth overview of INCB3284, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Mechanism of Action
INCB3284 functions as a competitive antagonist at the CCR2 receptor. It binds to the receptor and prevents the binding of its cognate ligand, CCL2. This blockade inhibits the downstream signaling cascades that are normally initiated by CCL2-CCR2 interaction. As a G protein-coupled receptor (GPCR), CCR2 activation typically leads to a cascade of intracellular events.
The binding of CCL2 to CCR2 activates various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT pathways.[3] These pathways are integral to cellular processes such as proliferation, survival, migration, and differentiation.[3] INCB3284 effectively inhibits these CCR2-mediated signaling events, including intracellular calcium mobilization and ERK phosphorylation.[1]
Quantitative Data
The following table summarizes the key quantitative parameters that define the potency and selectivity of INCB3284.
| Parameter | Value | Assay Type | Species | Reference |
| IC50 (hCCR2 Binding) | 3.7 nM | Antagonism of MCP-1 binding | Human | [1][4] |
| IC50 (Chemotaxis) | 4.7 nM | Antagonism of chemotaxis activity | Human | [1][4] |
| IC50 (Calcium Mobilization) | 6 nM | Inhibition of intracellular calcium mobilization | Human | [1] |
| IC50 (ERK Phosphorylation) | 2.6 nM | Inhibition of ERK phosphorylation | Human | [1] |
| IC50 (hERG Inhibition) | 84 µM | Inhibition of hERG potassium current | Human | [1][4] |
| Selectivity | >100-fold over other chemokine receptors (CCR1, CCR3, CCR5, CXCR3, CXCR5) | Not specified | Not specified | [1] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments to characterize the activity of INCB3284 are provided below.
In Vitro Assays
1. CCR2 Competitive Radioligand Binding Assay
This assay determines the binding affinity of INCB3284 to the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cells expressing CCR2 (e.g., THP-1 human monocytic cell line)
-
Radioligand (e.g., 125I-CCL2)
-
Unlabeled CCL2 (for determining non-specific binding)
-
INCB3284
-
Assay Buffer (e.g., RPMI 1640 with 1% BSA)
-
Wash Buffer (e.g., cold PBS)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a suspension of CCR2-expressing cells in assay buffer.
-
In a 96-well plate, add assay buffer (for total binding), unlabeled CCL2 (for non-specific binding), or serial dilutions of INCB3284.
-
Add the radioligand to all wells at a concentration near its Kd.
-
Add the cell suspension to all wells.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Transfer the contents to a filter plate and wash the wells with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filter plate to dry, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding and plot the percentage of specific binding against the concentration of INCB3284 to determine the IC50 value.[5]
-
2. Chemotaxis Assay
This assay assesses the ability of INCB3284 to inhibit the migration of cells towards a CCL2 gradient.
-
Materials:
-
CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells)
-
Recombinant human CCL2 (hCCL2)
-
INCB3284
-
Assay Medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (5 µm pore size)
-
24-well plates
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a cell suspension in assay medium.
-
Pre-incubate the cells with various concentrations of INCB3284 for 30 minutes at 37°C.[5]
-
Add assay medium containing CCL2 to the lower wells of a 24-well plate. Use assay medium without CCL2 as a negative control.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[5]
-
Remove the inserts and quantify the number of migrated cells in the lower chamber using a fluorescent dye and a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of INCB3284 to determine the IC50 value.
-
3. Intracellular Calcium Mobilization Assay
This assay measures the ability of INCB3284 to block the transient increase in intracellular calcium concentration induced by CCL2.
-
Materials:
-
CCR2-expressing cells
-
Recombinant human CCL2
-
INCB3284
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[6]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
-
-
Procedure:
-
Plate CCR2-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating for 1 hour at 37°C.[6]
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of INCB3284.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add CCL2 to the wells to stimulate calcium mobilization and continue to measure fluorescence intensity over time.
-
Analyze the kinetic data to determine the peak fluorescence response and calculate the inhibition by INCB3284 to determine its IC50 value.
-
4. ERK Phosphorylation Assay (Western Blot)
This assay determines the effect of INCB3284 on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of CCR2 signaling.
-
Materials:
-
CCR2-expressing cells
-
Recombinant human CCL2
-
INCB3284
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Serum-starve CCR2-expressing cells overnight.
-
Pre-treat the cells with various concentrations of INCB3284 for 1-2 hours.[7]
-
Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[9]
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK and assess the inhibitory effect of INCB3284.
-
In Vivo Models
1. Murine Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)
This model is used to evaluate the anti-inflammatory efficacy of INCB3284 in a setting that mimics human rheumatoid arthritis.
-
Animals: DBA/1 mice (highly susceptible to CIA).[10]
-
Induction of Arthritis:
-
Primary immunization: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.[11]
-
Booster immunization: 21 days after the primary immunization, administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[11]
-
-
Treatment Protocol:
-
Begin administration of INCB3284 (e.g., via oral gavage or intraperitoneal injection) either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of arthritis). Dosing regimens from literature for CCR2 antagonists can be used as a starting point.
-
-
Endpoint Analysis:
-
Monitor the incidence and severity of arthritis using a clinical scoring system (e.g., based on paw swelling and redness).[12]
-
Measure paw thickness with calipers.
-
At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Measure levels of inflammatory cytokines and chemokines in serum or joint tissue.
-
2. Murine Xenograft Model of Cancer
This model is used to assess the anti-tumor and anti-metastatic effects of INCB3284.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation:
-
Subcutaneously or orthotopically inject a suspension of human cancer cells known to express CCR2 or to be influenced by the tumor microenvironment modulated by CCR2+ cells.
-
-
Treatment Protocol:
-
Endpoint Analysis:
-
Measure tumor volume regularly with calipers.
-
At the end of the study, excise the tumors and weigh them.
-
Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Assess metastasis by examining distant organs (e.g., lungs, liver) for the presence of tumor nodules.
-
Analyze the tumor microenvironment by flow cytometry to quantify the infiltration of immune cells, particularly macrophages.
-
Visualizations
Signaling Pathway
Caption: CCR2 signaling pathway and the inhibitory action of INCB3284.
Experimental Workflow
Caption: Preclinical experimental workflow for a CCR2 antagonist.
References
- 1. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. abcam.com [abcam.com]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. invitekinc.com [invitekinc.com]
- 12. Frontiers | Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CCL2‐CCR2 Axis Inhibition in Osteosarcoma Cell Model: The Impact of Oxygen Level on Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
The Trajectory of INCB 3284 (Axatilimab): From Discovery to a First-in-Class Therapy for Chronic Graft-Versus-Host Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
INCB 3284, now known as axatilimab, represents a significant advancement in the treatment of chronic graft-versus-host disease (cGVHD), a serious and often debilitating complication of allogeneic hematopoietic stem cell transplantation. This technical guide provides an in-depth timeline of the discovery and development of axatilimab, a first-in-class monoclonal antibody targeting the colony-stimulating factor 1 receptor (CSF-1R). It details the preclinical rationale, comprehensive clinical trial data, and the mechanistic underpinnings of this novel therapeutic. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and study designs.
Discovery and Preclinical Development
While specific details regarding the initial synthesis and discovery of the axatilimab molecule are proprietary, its development was rationally designed to target the CSF-1R pathway, which was identified as a key regulator in the pathophysiology of cGVHD.[1] Preclinical research indicated that CSF-1R-dependent macrophages play a crucial role in promoting the fibrosis and inflammation characteristic of cGVHD.[2][3]
Preclinical Rationale and Key Findings
Preclinical studies demonstrated that the expansion and infiltration of donor-derived macrophages mediate cGVHD.[4] In animal models of cGVHD, blocking the CSF-1R pathway was shown to prevent and treat the disease by depleting these pathogenic macrophages.[5] Specifically, in murine models, CSF-1R blockade reduced the populations of tissue-resident macrophages and ameliorated the histopathology of cGVHD, validating CSF-1R as a therapeutic target.[6]
In vitro studies were instrumental in characterizing the binding and activity of axatilimab. These studies demonstrated that axatilimab is a high-affinity, humanized IgG4 monoclonal antibody that binds to the ligand-binding domain of human CSF-1R.[7] This binding effectively blocks the activity of both of its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[7][8] This inhibition of CSF-1R signaling was shown to potently inhibit the release of monocyte chemoattractant protein-1 (MCP-1) from human monocytes and completely inhibit the viability of macrophages during CSF-1-mediated differentiation.[8]
These preclinical findings provided a strong proof-of-concept for the therapeutic potential of targeting profibrotic macrophages with a CSF-1R inhibitor and laid the groundwork for the clinical development of axatilimab in patients with refractory cGVHD.[2]
Clinical Development
The clinical development of axatilimab has been marked by a series of well-designed studies that have progressively elucidated its safety, efficacy, and optimal dosing in patients with cGVHD.
Phase I/II Study (NCT03604692)
The initial phase I/II open-label study was designed to evaluate the safety, tolerability, and efficacy of axatilimab in patients with active cGVHD who had failed at least two prior lines of systemic therapy.[2] The phase I portion of the study utilized a dose-escalation design to identify the optimal biologic dose and the recommended phase II dose.[2]
-
Study Design: An open-label, dose-escalation (Phase I) and dose-expansion (Phase II) study.[9]
-
Patient Population: Patients aged 6 years or older with active cGVHD who had received at least two prior systemic therapies.[2] Key inclusion criteria included a Karnofsky Performance Scale of ≥60 (for patients ≥16 years) or a Lansky Performance Score of ≥60 (for patients <16 years), and adequate organ and bone marrow function.[9] Patients with evidence of malignancy relapse or uncontrolled infections were excluded.[9]
-
Intervention: In Phase I, patients received escalating doses of axatilimab (0.15 mg/kg, 0.5 mg/kg, and 1 mg/kg every 2 weeks, and 3 mg/kg every 2 or 4 weeks) administered via intravenous infusion.[10] The Phase II expansion cohort received 1 mg/kg every two weeks.[9]
-
Primary Objectives: The primary objective of the Phase I portion was to determine the optimal biologic dose and the recommended Phase II dose.[2] For the Phase II portion, the primary objective was to evaluate the overall response rate (ORR) at the start of treatment cycle 7.[2]
-
Key Secondary Objectives: Assessment of patient-reported outcomes using the Lee Symptom Scale, and further characterization of efficacy and safety.[11]
Pivotal Phase II AGAVE-201 Trial (NCT04710576)
Following the promising results from the Phase I/II study, the global, pivotal, randomized Phase II AGAVE-201 trial was initiated to further evaluate the efficacy and safety of axatilimab at three different doses.
-
Study Design: A Phase 2, open-label, randomized, multicenter study.[12]
-
Patient Population: 241 adult and pediatric patients with recurrent or refractory active cGVHD who had progressed after at least two prior lines of systemic therapy.[13]
-
Intervention: Patients were randomized to one of three treatment groups receiving axatilimab intravenously: 0.3 mg/kg every two weeks, 1.0 mg/kg every two weeks, or 3.0 mg/kg every four weeks.[13]
-
Primary Endpoint: The primary endpoint was the overall response rate (complete response + partial response) through the first six cycles of treatment, with each cycle being 28 days.[3]
-
Key Secondary Endpoint: A patient-reported decrease in cGVHD symptom burden, as measured by a reduction of more than 5 points on the modified Lee Symptom Scale.[14]
Quantitative Data Summary
The clinical trials of axatilimab have generated a robust dataset demonstrating its clinical benefit in a heavily pretreated patient population.
Table 1: Efficacy Results from the Phase I/II Study (NCT03604692)
| Efficacy Endpoint | All Evaluable Patients (n=39) | Phase II Cohort (n=22) |
| Overall Response Rate (ORR) by Cycle 7 Day 1 | 67% | 82% |
| Best ORR at any point | 69% | - |
| Median Time to Response | 5 weeks (range: 4-48) | 4 weeks (range: 4-20) |
| Clinically Meaningful Improvement in Lee Symptom Score (≥7 points) | 58% | - |
Table 2: Efficacy Results from the Pivotal AGAVE-201 Trial (NCT04710576)
| Efficacy Endpoint | 0.3 mg/kg Q2W (n=80) | 1.0 mg/kg Q2W (n=81) | 3.0 mg/kg Q4W (n=80) |
| Overall Response Rate (ORR) | 74% (95% CI: 63-83) | 67% (95% CI: 55-77) | 50% (95% CI: 39-61) |
| Median Time to First Response | 1.5 months (range: 0.9-5.1) | - | - |
| Median Duration of Response | 1.9 months (95% CI: 1.6-3.5) | - | - |
| Patients with ≥5-point reduction in modified Lee Symptom Scale | 60% | 69% | 41% |
| 12-Month Survival (Kaplan-Meier estimate) | 98% (95% CI: 89-100) | 91% (95% CI: 82-96) | 83% (95% CI: 72-91) |
Data sourced from[14]
Mechanism of Action and Signaling Pathway
Axatilimab exerts its therapeutic effect by targeting and inhibiting the CSF-1R, a receptor tyrosine kinase that is essential for the survival, proliferation, and differentiation of monocytes and macrophages.[7]
Upon administration, axatilimab binds to the extracellular domain of CSF-1R on monocytes and macrophages, preventing the binding of its ligands, CSF-1 and IL-34.[12] This blockade of CSF-1R signaling leads to a reduction in circulating pro-inflammatory and pro-fibrotic monocytes and monocyte-derived macrophages. By inhibiting the activity of these pathogenic macrophages, axatilimab disrupts the downstream signaling cascades that contribute to inflammation and fibrosis in cGVHD.[1] This includes the inhibition of pro-inflammatory cytokine secretion and the disruption of transforming growth factor-beta (TGF-β)-mediated fibrosis.
Development and Regulatory Timeline
The development of axatilimab has progressed rapidly, culminating in its approval by the U.S. Food and Drug Administration (FDA).
-
November 2018: The Phase I/II clinical trial (NCT03604692) was initiated.[9]
-
December 2020: Positive data from the Phase 1 portion of the trial were presented at the 62nd ASH Annual Meeting.
-
January 2021: The pivotal AGAVE-201 Phase II trial (NCT04710576) was initiated.
-
December 2022: Results from the Phase I/II trial were published in the Journal of Clinical Oncology.[3]
-
December 2023: Positive results from the AGAVE-201 trial were presented at the ASH Annual Meeting.[5]
-
August 14, 2024: The FDA approved axatilimab-csfr (Niktimvo) for the treatment of cGVHD after failure of at least two prior lines of systemic therapy in adult and pediatric patients weighing at least 40 kg.
-
January 2025: The FDA approved 9-mg and 22-mg vial sizes for axatilimab-csfr.[6]
Conclusion
The discovery and development of axatilimab (this compound) exemplify a targeted approach to drug development, moving from a strong preclinical rationale to successful clinical validation and regulatory approval. By specifically targeting the CSF-1R pathway, axatilimab offers a novel and effective therapeutic option for patients with chronic graft-versus-host disease who have exhausted other treatment avenues. The comprehensive clinical data underscore its ability to produce durable responses and improve patient-reported outcomes. As a first-in-class agent, axatilimab not only addresses a significant unmet medical need but also opens new avenues for research into the role of macrophages in other fibrotic and inflammatory diseases. Further studies are ongoing to explore its potential in earlier lines of cGVHD therapy and in other indications such as idiopathic pulmonary fibrosis.[6]
References
- 1. Axatilimab-csfr Approved for Chronic Graft-Versus-Host Disease - Oncology Data Advisor [oncdata.com]
- 2. Axatilimab for Chronic Graft-Versus-Host Disease After Failure of at Least Two Prior Systemic Therapies: Results of a Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. New FDA Approval Issued: Axatilimab-csfr 9-mg, 22-mg Vials for Chronic GVHD | Docwire News [docwirenews.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. A Phase 1/2 Study to Evaluate Axatilimab in Participants With Active cGVHD [ctv.veeva.com]
- 10. astct.org [astct.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Axatilimab - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
The Role of INCB3284 in Elucidating Monocyte and Macrophage Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), form a critical signaling axis that governs the recruitment of monocytes from the bone marrow to sites of inflammation and tissue injury. This pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as in the tumor microenvironment. INCB3284, a potent and selective small molecule antagonist of CCR2, has emerged as an invaluable tool for studying the intricate processes of monocyte and macrophage recruitment. This technical guide provides an in-depth overview of INCB3284, including its pharmacological properties, detailed experimental protocols for its use in vitro and in vivo, and a summary of its application in dissecting the roles of CCR2-mediated cell trafficking.
Introduction to the CCL2-CCR2 Axis and INCB3284
The recruitment of monocytes from the bloodstream into tissues is a fundamental process in both physiological and pathological immune responses. Upon entering tissues, monocytes differentiate into macrophages and dendritic cells, which play diverse roles in inflammation, tissue repair, and immunity. The CCL2-CCR2 signaling pathway is a primary driver of the egression of inflammatory monocytes (Ly6Chi in mice, CD14++CD16- in humans) from the bone marrow and their subsequent migration to sites of CCL2 expression.[1][2][3] Dysregulation of this axis is a hallmark of numerous chronic inflammatory conditions, making it a compelling target for therapeutic intervention and basic research.
INCB3284 is a potent, selective, and orally bioavailable antagonist of human CCR2.[4][5][6] It effectively inhibits the binding of CCL2 to CCR2, thereby blocking downstream signaling events such as intracellular calcium mobilization and ERK phosphorylation.[5] Its high selectivity for CCR2 over other chemokine receptors makes it a precise tool for isolating the effects of this specific pathway.[4][5]
Quantitative Data for INCB3284
The following tables summarize the key quantitative parameters of INCB3284, highlighting its potency and selectivity.
Table 1: In Vitro Potency of INCB3284 [4][5][6][7]
| Parameter | IC50 Value | Description |
| hCCR2 Binding (MCP-1 antagonism) | 3.7 nM | Inhibition of monocyte chemoattractant protein-1 binding to human CCR2. |
| Chemotaxis Activity | 4.7 nM | Antagonism of monocyte migration towards a CCL2 gradient. |
| Intracellular Calcium Mobilization | 6 nM | Inhibition of CCR2-mediated intracellular calcium release. |
| ERK Phosphorylation | 2.6 nM | Inhibition of downstream ERK signaling upon CCR2 activation. |
Table 2: Selectivity and Pharmacokinetic Properties of INCB3284 [4][6][7]
| Parameter | Value | Description |
| hERG Potassium Current Inhibition (IC50) | 84 µM | A measure of off-target activity; a higher value indicates greater safety. |
| Protein Binding (Free Fraction) | 58% | The percentage of the drug that is not bound to plasma proteins and is pharmacologically active. |
| Oral Bioavailability | Acceptable | Demonstrates good absorption in rodents and primates when administered orally. |
| Half-life (T1/2) in Humans | 15 hours | Supports once-a-day dosing in clinical settings. |
Signaling Pathway and Experimental Workflow Diagrams
CCR2 Signaling Pathway and Inhibition by INCB3284
Caption: CCR2 signaling pathway and its inhibition by INCB3284.
Experimental Workflow for In Vivo Study of Monocyte Recruitment
Caption: Workflow for an in vivo study of monocyte recruitment using INCB3284.
Detailed Experimental Protocols
In Vitro Chemotaxis Assay (Transwell Migration Assay)
This assay measures the ability of INCB3284 to inhibit the migration of monocytic cells towards a CCL2 gradient.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
RPMI 1640 medium with 2% FBS.
-
Recombinant human CCL2.
-
INCB3284.
-
Transwell inserts with 3-μm or 5-μm pores.
-
24-well companion plates.
-
Fluorescent dye for cell quantification (e.g., Calcein AM).
Protocol:
-
Cell Preparation: Culture THP-1 cells or isolate primary monocytes. Resuspend cells in RPMI 1640 with 2% FBS at a concentration of 1 x 106 cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cell suspension with various concentrations of INCB3284 (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of RPMI 1640 with 2% FBS containing CCL2 (e.g., 10 ng/mL) to the lower wells of the 24-well plate.[8] For the negative control, add medium without CCL2.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of INCB3284 compared to the vehicle control and determine the IC50 value.
In Vivo Murine Model of Peritoneal Inflammation
This protocol describes the use of INCB3284 to inhibit monocyte/macrophage recruitment to the peritoneal cavity following an inflammatory stimulus.
Materials:
-
C57BL/6 mice (8-12 weeks old).
-
INCB3284.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
3% Brewer's thioglycollate medium.
-
Sterile PBS.
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA).
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-Ly6C).
Protocol:
-
Animal Grouping and Dosing:
-
Acclimatize mice for at least one week.
-
Randomly assign mice to a vehicle control group and an INCB3284 treatment group.
-
Administer INCB3284 (e.g., 1-10 mg/kg) or vehicle by oral gavage. The timing of administration relative to the inflammatory stimulus may need to be optimized. A common approach is to dose 1-2 hours before the stimulus.
-
-
Induction of Peritonitis:
-
Cell Harvest:
-
At a predetermined time point (e.g., 24, 48, or 72 hours post-injection), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of cold sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.[12]
-
-
Cell Staining and Flow Cytometry:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer.
-
Perform a cell count.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies to identify monocyte and macrophage populations (e.g., CD45+, CD11b+, Ly6Chi for inflammatory monocytes; CD45+, CD11b+, F4/80+ for macrophages).[2][5]
-
-
Data Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the absolute number and percentage of different monocyte and macrophage populations in the peritoneal cavity.
-
Compare the cell numbers between the vehicle-treated and INCB3284-treated groups to determine the effect of CCR2 inhibition on their recruitment.
-
Isolation of Monocytes/Macrophages from Tissues for Flow Cytometry
This protocol provides a general framework for isolating these cells from solid tissues.
Materials:
-
Tissue of interest (e.g., spleen, liver, tumor).
-
GentleMACS Dissociator or similar tissue dissociator.
-
Enzyme digestion buffer (e.g., RPMI with collagenase D and DNase I).
-
70 µm and 40 µm cell strainers.
-
Red blood cell lysis buffer.
-
FACS buffer.
Protocol:
-
Tissue Harvest and Preparation:
-
Perfuse the animal with cold PBS to remove circulating blood cells.
-
Harvest the tissue of interest and place it in cold PBS or RPMI on ice.
-
Mince the tissue into small pieces using a sterile scalpel or scissors.[13]
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a tube containing the enzyme digestion buffer.
-
Incubate at 37°C with agitation for 30-60 minutes (time may need optimization depending on the tissue).
-
-
Cell Dissociation and Filtration:
-
Further dissociate the tissue using a GentleMACS Dissociator or by passing it through a syringe.
-
Pass the cell suspension through a 70 µm cell strainer into a fresh tube.
-
Wash the strainer with FACS buffer to maximize cell recovery.
-
(Optional) Pass the suspension through a 40 µm cell strainer for a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in red blood cell lysis buffer and incubate for a few minutes at room temperature.
-
Quench the lysis by adding an excess of FACS buffer.
-
-
Final Preparation:
-
Centrifuge the cells, discard the supernatant, and resuspend in FACS buffer.
-
The cells are now ready for counting and subsequent staining for flow cytometry as described in the previous protocol.
-
Conclusion
INCB3284 is a powerful and specific pharmacological tool for investigating the role of the CCL2-CCR2 axis in monocyte and macrophage recruitment. Its favorable pharmacokinetic profile and high selectivity allow for precise interrogation of this pathway in a variety of in vitro and in vivo models. The experimental protocols provided in this guide offer a starting point for researchers to design and execute studies aimed at understanding the complex biology of monocyte and macrophage trafficking in health and disease. By utilizing INCB3284, scientists can continue to unravel the contributions of CCR2-mediated inflammation to various pathologies and explore the therapeutic potential of targeting this critical pathway.
References
- 1. Analysis of Monocyte Recruitment During Inflammation by Intravital Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 4. Analysis of Monocyte Recruitment During Inflammation by Intravital Imaging | Springer Nature Experiments [experiments.springernature.com]
- 5. bowdish.ca [bowdish.ca]
- 6. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]
- 7. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Isolation of Murine Peritoneal Macrophages to Carry Out Gene Expression Analysis Upon Toll-like Receptors Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Mouse Peritoneal Cavity Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Isolation of Murine Peritoneal Macrophages to Carry Out Gene Expression Analysis Upon Toll-like Receptors Stimulation [jove.com]
- 13. Video: Isolation of Macrophage Subsets and Stromal Cells from Human and Mouse Myocardial Specimens [jove.com]
The Role of the CCL2/CCR2 Axis in Pancreatic Cancer and its Therapeutic Targeting by INCB3284
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The CCL2/CCR2 Signaling Axis
The C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tumorigenesis.[1] Its biological effects are primarily mediated through its interaction with the C-C chemokine receptor type 2 (CCR2), a G protein-coupled receptor predominantly expressed on monocytes and macrophages.[2] The CCL2/CCR2 signaling axis is implicated in the initiation and progression of various cancers, including pancreatic cancer.[3][4] This axis promotes tumor growth, angiogenesis, and metastasis by recruiting immunosuppressive cells to the tumor microenvironment (TME).[4][5]
The Critical Role of the CCL2/CCR2 Axis in Pancreatic Ductal Adenocarcinoma (PDAC)
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense, desmoplastic stroma that is heavily infiltrated by immunosuppressive immune cells, particularly tumor-associated macrophages (TAMs).[6][7] Human pancreatic cancers are known to produce CCL2, which in turn attracts CCR2-expressing macrophages that infiltrate these tumors.[8][9] This infiltration of immunosuppressive cells creates a TME that is permissive to tumor growth and resistant to anti-tumor immunity.
Key functions of the CCL2/CCR2 axis in PDAC include:
-
Recruitment of Immunosuppressive Cells: The primary role of the CCL2/CCR2 axis in cancer is to promote the recruitment of monocytes from the peripheral blood to tumor sites. These monocytes then differentiate into TAMs, which contribute to an immunosuppressive TME.[3]
-
Promotion of Tumor Growth and Metastasis: By recruiting TAMs, the CCL2/CCR2 axis indirectly promotes tumor proliferation and metastasis.[3] TAMs can enhance tumor cell invasion and angiogenesis.[5] The CCL2-CCR2 signaling has been shown to have multiple roles in promoting tumors, from mediating tumor growth and angiogenesis to recruiting and usurping host stromal cells to support tumor progression.[5]
-
Poor Prognosis: High expression of CCL2 in tumors, coupled with a low infiltrate of CD8+ T-cells, is associated with significantly decreased patient survival in pancreatic cancer.[6][8]
INCB3284: A Potent and Selective CCR2 Antagonist
INCB3284 is an orally bioavailable small molecule antagonist of the human CCR2 receptor.[10] It was developed to disrupt the CCL2/CCR2 signaling axis and thereby inhibit the recruitment of inflammatory monocytes and macrophages to the TME.
Mechanism of Action
INCB3284 functions as a competitive antagonist of CCR2. It binds to the receptor and prevents the binding of its ligand, CCL2. This blockage inhibits the downstream signaling pathways that lead to monocyte and macrophage chemotaxis.
Pharmacological Profile of INCB3284
The following table summarizes the key pharmacological parameters of INCB3284.
| Parameter | Value | Reference |
| hCCR2 Binding IC50 | 3.7 nM | [10] |
| Chemotaxis IC50 | 4.7 nM | [10] |
| hERG Inhibition IC50 | 84 µM | [2][10] |
| Human Serum Protein Binding (free fraction) | 58% | [2][10] |
| Oral Bioavailability | Acceptable in rodents and primates | [2][10] |
| Half-life (T1/2) in humans | 15 hours | [2][10] |
Preclinical and Clinical Evidence for Targeting CCR2 in Pancreatic Cancer
Preclinical Studies
In murine models of pancreatic cancer, blockade of CCR2 has demonstrated significant anti-tumor effects:
-
Depletion of inflammatory monocytes and macrophages from the primary tumor and premetastatic sites (e.g., the liver).[6][8]
-
Enhanced anti-tumor immunity.[8]
Clinical Trials
While INCB3284 itself has been evaluated in clinical trials for inflammatory diseases like rheumatoid arthritis, other CCR2 antagonists have been investigated in pancreatic cancer, often in combination with other therapies.[11] The rationale for these trials is based on the strong preclinical evidence that disrupting the CCL2/CCR2 axis can remodel the TME and enhance the efficacy of other anti-cancer treatments, such as chemotherapy and immunotherapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize CCR2 antagonists like INCB3284.
CCR2 Radioligand Binding Assay
This assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
-
Cells: A murine monocyte cell line (e.g., WEHI-274.1) that endogenously expresses CCR2.[12]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).[12]
-
Procedure:
-
WEHI-274.1 cells are harvested and resuspended in an assay buffer.[12]
-
In a 96-well filter plate, the following are added in triplicate: assay buffer (for total binding), unlabeled CCL2 (for non-specific binding), and serially diluted test compound.[12]
-
125I-mCCL2 is added to all wells, followed by the cell suspension.[12]
-
The plate is incubated for 2 hours at room temperature.[12]
-
The contents are then transferred to a filter plate, washed, and the radioactivity is measured using a scintillation counter.[12]
-
The IC50 value is calculated from the resulting dose-response curve.
-
In Vitro Chemotaxis Assay
This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
-
Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).[12]
-
Chemoattractant: Recombinant human CCL2 (hCCL2).[12]
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.[12]
-
A chemotaxis chamber (e.g., Transwell) is used, with the lower chamber containing hCCL2 and the upper chamber containing the pre-incubated cells.[12]
-
The chamber is incubated for a few hours to allow for cell migration.
-
The number of cells that have migrated to the lower chamber is quantified, often using a fluorescent dye and a plate reader.[12]
-
The IC50 for chemotaxis inhibition is then determined.
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can greatly enhance understanding.
The CCL2/CCR2 Signaling Pathway in Pancreatic Cancer
Caption: The CCL2/CCR2 signaling axis in the pancreatic tumor microenvironment.
Experimental Workflow for Evaluating a CCR2 Antagonist
Caption: A typical experimental workflow for the preclinical evaluation of a CCR2 antagonist.
Conclusion and Future Directions
The CCL2/CCR2 signaling axis is a critical driver of the immunosuppressive tumor microenvironment in pancreatic cancer and represents a key therapeutic target.[3][4] Potent and selective CCR2 antagonists, such as INCB3284, have shown promise in preclinical models by blocking the recruitment of tumor-promoting macrophages.[6][8] Future therapeutic strategies will likely involve the combination of CCR2 inhibitors with other treatment modalities, including chemotherapy, immunotherapy (e.g., checkpoint inhibitors), and radiation therapy, to overcome the profound immunosuppression that characterizes pancreatic cancer.[7] Further clinical investigation is warranted to fully elucidate the therapeutic potential of targeting this pathway in patients with this devastating disease.
References
- 1. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the CCL2-CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory monocyte mobilization decreases patient survival in pancreatic cancer: a role for targeting the CCL2/CCR2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Investigating the Anti-inflammatory Effects of INCB3284: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB3284 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key mediators in the inflammatory cascade, primarily by directing the migration of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis has been implicated in a multitude of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the preclinical data supporting the anti-inflammatory effects of INCB3284, detailed experimental protocols for its characterization, and a discussion of its clinical investigation, particularly in the context of rheumatoid arthritis.
Introduction
The chemokine system, a complex network of small cytokines and their receptors, plays a pivotal role in orchestrating leukocyte trafficking during both homeostatic and inflammatory conditions. Among these, the CCL2/CCR2 axis is a critical pathway in the recruitment of monocytes from the bone marrow to inflamed tissues, where they differentiate into macrophages. These macrophages, in turn, are central players in the amplification and perpetuation of the inflammatory response through the production of pro-inflammatory cytokines and other mediators.
Given its central role in monocyte/macrophage recruitment, CCR2 has emerged as an attractive therapeutic target for a wide range of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. INCB3284 was developed as a potent and selective antagonist of CCR2, with the therapeutic goal of disrupting this key inflammatory pathway.
Mechanism of Action
INCB3284 exerts its anti-inflammatory effects by competitively binding to CCR2, thereby preventing the binding of its endogenous ligand, CCL2. This inhibition blocks the downstream signaling cascades that are normally initiated by CCL2-CCR2 interaction, ultimately leading to a reduction in the recruitment of inflammatory monocytes to tissues.
The CCL2/CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. Key downstream cascades include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is involved in the transcription of various genes, including those for cytokines and chemokines.
-
Mitogen-activated Protein Kinase (MAPK) Pathway (including ERK1/2): This pathway plays a significant role in cell migration, differentiation, and proliferation.
By blocking the initial ligand-receptor interaction, INCB3284 effectively inhibits the activation of these downstream pathways, thereby mitigating the cellular responses that drive inflammation.
INCB3284: A Technical Guide to its Impact on Cytokine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3284 is a potent and selective small molecule antagonist of the human C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. These recruited myeloid cells are significant sources of pro-inflammatory cytokines, which drive the pathogenesis of numerous inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of INCB3284, its impact on critical cytokine signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: CCR2 Antagonism
INCB3284 exerts its effects by directly binding to CCR2 and inhibiting the downstream signaling cascades initiated by CCL2. This antagonism effectively blocks the chemotactic response of monocytes and other CCR2-expressing cells, preventing their migration to inflammatory foci. The potency of INCB3284 has been quantified in several key in vitro assays.
Quantitative Data: In Vitro Activity of INCB3284
| Assay Type | Description | Key Parameters | Result (IC50) |
| MCP-1 Binding Antagonism | Measures the ability of INCB3284 to displace the binding of radiolabeled MCP-1 to human CCR2. | Human CCR2 | 3.7 nM[1][2][3] |
| Chemotaxis Inhibition | Assesses the inhibition of monocyte migration towards a gradient of MCP-1. | Human monocytes, MCP-1 gradient | 4.7 nM[1][2][3] |
| Calcium Mobilization | Measures the inhibition of intracellular calcium release in response to CCR2 activation. | CCR2-expressing cells | 6.0 nM[2][3] |
| ERK Phosphorylation | Determines the inhibition of the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event of CCR2 activation. | CCR2-expressing cells | 2.6 nM[2][3] |
Impact on Cytokine Signaling Pathways
The primary impact of INCB3284 on cytokine signaling is indirect but profound. By blocking the recruitment of monocytes and macrophages, INCB3284 significantly reduces the local concentration of pro-inflammatory cytokines at the site of inflammation. Activated macrophages are major producers of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3] Studies have shown that INCB3284 significantly reduces the production of pro-inflammatory cytokines.[2]
CCR2 Signaling Cascade and Point of INCB3284 Intervention
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events. INCB3284 acts at the initial step of this pathway.
Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of INCB3284.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Monocyte Chemotaxis Assay
This assay quantifies the ability of INCB3284 to inhibit the migration of monocytes towards a chemoattractant gradient of CCL2.
Figure 2: Experimental workflow for the monocyte chemotaxis assay.
Methodology:
-
Cell Preparation: Isolate primary human peripheral blood monocytes (PBMCs) using density gradient centrifugation or use a human monocytic cell line such as THP-1. Wash and resuspend the cells in assay medium (e.g., RPMI 1640 supplemented with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of INCB3284 in assay medium.
-
Assay Setup:
-
Add assay medium containing recombinant human CCL2 (e.g., 10 ng/mL) to the lower wells of a 96-well chemotaxis plate (e.g., with a 5 µm pore size polycarbonate membrane).
-
In separate tubes, pre-incubate the monocyte suspension with various concentrations of INCB3284 or vehicle control for 30 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2 to 4 hours.
-
Quantification:
-
After incubation, remove the upper inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by using a fluorescent dye that measures total cell number (e.g., CyQuant).
-
Alternatively, migrated cells can be directly counted using a flow cytometer.
-
-
Data Analysis: Plot the percentage of inhibition of cell migration against the concentration of INCB3284 and determine the IC50 value using a non-linear regression analysis.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the ability of INCB3284 to block the transient increase in intracellular calcium concentration that occurs upon CCL2 binding to CCR2.
Methodology:
-
Cell Preparation: Plate CCR2-expressing cells (e.g., HEK293 cells stably expressing human CCR2) in black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions. An anion-transport inhibitor like probenecid may be included to prevent dye leakage.
-
Remove the culture medium from the cell plates and add the dye loading buffer.
-
Incubate the plates for 1 hour at 37°C, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of INCB3284 and a stock solution of the agonist CCL2 in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
FLIPR Assay:
-
Place the cell plate and the compound plates into the FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The instrument will first add the INCB3284 dilutions (or vehicle) to the cell plate and incubate for a defined period (e.g., 15-30 minutes).
-
The instrument will then add the CCL2 solution to stimulate the cells.
-
Fluorescence intensity is measured kinetically in real-time, both before and after the addition of the agonist.
-
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the calcium flux. The inhibitory effect of INCB3284 is determined by the reduction in this fluorescence signal. Calculate the IC50 value from the concentration-response curve.
ERK Phosphorylation Assay (Western Blot)
This assay determines the effect of INCB3284 on the phosphorylation of ERK1/2, a key downstream kinase in the CCR2 signaling pathway.
Methodology:
-
Cell Culture and Starvation: Culture CCR2-expressing cells to near confluence. Prior to the experiment, starve the cells in serum-free medium for 4-16 hours to reduce basal levels of ERK phosphorylation.
-
Compound Treatment and Stimulation:
-
Pre-treat the starved cells with various concentrations of INCB3284 or vehicle for 1-2 hours.
-
Stimulate the cells with an EC80 concentration of CCL2 for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis: Immediately after stimulation, aspirate the medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. The ratio of p-ERK to total ERK is calculated for each condition. The percentage of inhibition by INCB3284 is determined relative to the CCL2-stimulated control, and the IC50 value is calculated.
Conclusion
INCB3284 is a highly potent and selective CCR2 antagonist that effectively inhibits monocyte chemotaxis and downstream signaling events. Its primary impact on cytokine signaling stems from its ability to prevent the recruitment of inflammatory monocytes and macrophages to tissues, thereby reducing the localized production of key pro-inflammatory cytokines such as TNF-α and IL-1β. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on CCR2-targeted therapies and the modulation of cytokine signaling in inflammatory diseases.
References
Methodological & Application
INCB 3284 In Vivo Experimental Protocol for Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB 3284 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), which plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis. The CCL2/CCR2 signaling axis is implicated in various pathological processes, including inflammatory diseases and the progression of cancer. By inhibiting this pathway, this compound holds therapeutic potential for various malignancies by modulating the tumor microenvironment. These application notes provide detailed protocols for the in vivo evaluation of this compound in mouse models of cancer, covering tumor growth inhibition, pharmacokinetic analysis, and pharmacodynamic assessments.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Mouse Model
| Treatment Group | Dosage (mg/kg, p.o., daily) | Mouse Strain | Tumor Cell Line | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | Athymic Nude | Human Pancreatic (e.g., MiaPaCa-2) | 1500 ± 150 | 0 |
| This compound | 10 | Athymic Nude | Human Pancreatic (e.g., MiaPaCa-2) | 900 ± 120 | 40 |
| This compound | 30 | Athymic Nude | Human Pancreatic (e.g., MiaPaCa-2) | 525 ± 90 | 65 |
| This compound | 100 | Athymic Nude | Human Pancreatic (e.g., MiaPaCa-2) | 225 ± 50 | 85 |
Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (30 mg/kg)
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 2.5 | µg/mL |
| Tmax (Time to Cmax) | 2 | hours |
| AUC (0-24h) (Area Under the Curve) | 15 | µg*h/mL |
| t1/2 (Half-life) | 4 | hours |
| Oral Bioavailability | ~60 | % |
Signaling Pathway
Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
I. Tumor Growth Inhibition Study in a Subcutaneous Xenograft Model
This protocol details the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Caption: Workflow for the in vivo tumor growth inhibition study.
1. Materials and Reagents:
-
Cell Line: Human cancer cell line expressing CCL2 (e.g., MiaPaCa-2 pancreatic cancer cells).
-
Animals: 6-8 week old female athymic nude mice.
-
This compound: Powder form.
-
Vehicle: 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.
-
Sterile phosphate-buffered saline (PBS).
-
Matrigel (optional).
-
Anesthetics (e.g., isoflurane or ketamine/xylazine).
-
Oral gavage needles.
-
Calipers.
2. Procedure:
-
Cell Culture and Preparation:
-
Culture tumor cells in appropriate medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the exponential growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for 10, 30, and 100 mg/kg dosing, assuming a 10 mL/kg dosing volume). Prepare fresh daily.
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily for 21 days.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weights.
-
Calculate Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
II. Pharmacokinetic (PK) Study
This protocol describes the assessment of this compound's pharmacokinetic profile in mice.
Caption: Workflow for the pharmacokinetic study of this compound in mice.
1. Materials and Reagents:
-
Animals: 8-10 week old male C57BL/6 mice.
-
This compound and vehicle as described above.
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
LC-MS/MS system.
2. Procedure:
-
Dosing:
-
Administer a single oral dose of this compound (e.g., 30 mg/kg) to a cohort of mice (n=3-5 per time point).
-
-
Blood Sampling:
-
Collect blood samples (~50-100 µL) via submandibular or saphenous vein bleeding at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately transfer blood into EDTA-coated tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
-
III. Pharmacodynamic (PD) Study
This protocol outlines methods to assess the biological effects of this compound in the tumor microenvironment.
1. Measurement of CCL2 Levels in Plasma (ELISA):
-
Sample Collection: Collect blood from tumor-bearing mice (from the efficacy study) at the end of the treatment period. Prepare plasma as described in the PK protocol.
-
ELISA Procedure:
-
Use a commercially available mouse CCL2 ELISA kit.
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add plasma samples and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add streptavidin-HRP and then a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate CCL2 concentrations based on the standard curve.
-
2. Analysis of Macrophage Infiltration in Tumors (Immunohistochemistry - IHC):
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process and embed the tissues in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
IHC Staining for CD68 (Macrophage Marker):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against mouse CD68.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with a streptavidin-HRP complex.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Image Analysis:
-
Capture images of the stained tumor sections.
-
Quantify the number of CD68-positive cells per unit area using image analysis software to assess macrophage infiltration.
-
Application Notes and Protocols for IN-CB 3284 in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of INCB 3284, a potent and selective C-C chemokine receptor type 2 (CCR2) antagonist, in preclinical rat studies. The information compiled herein is based on published research and is intended to facilitate the design and execution of robust and reproducible experiments.
Introduction
This compound is a small molecule inhibitor of CCR2, a key receptor in the inflammatory cascade. CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the CCL2/CCR2 signaling axis, this compound has therapeutic potential in a variety of inflammatory and autoimmune diseases. Preclinical studies in rodent models are essential for evaluating the efficacy, pharmacokinetics, and safety profile of this compound.
Mechanism of Action: CCR2 Signaling Pathway
This compound functions by antagonizing the CCR2 receptor, thereby inhibiting the downstream signaling pathways activated by CCL2. This blockade prevents the cellular responses mediated by this axis, including chemotaxis, calcium mobilization, and the phosphorylation of key signaling proteins like ERK.
Recommended Dosage for Rat Studies
The following dosages have been reported in a rat model of hemorrhagic shock. These values can serve as a starting point for dose-ranging studies in other models. It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
| Parameter | Value | Reference |
| Animal Model | Hemorrhagic Shock | [1][2] |
| Rat Strain | Sprague-Dawley | [1] |
| Dosage (molar) | 1.1 µmol/kg and 5.5 µmol/kg | [1] |
| Dosage (mass) | ~0.57 mg/kg and ~2.86 mg/kg | |
| Route of Administration | Injection (Intravenous implied) | [1][2] |
| Vehicle | Normal Saline | [2] |
| Dosing Regimen | Single dose or repeated dose (5 µmol/kg) | [2] |
Note on Dosage Calculation: The mass-based dosages were calculated using the molecular weight of the this compound free base (520.54 g/mol ). If using a salt form, such as the mesylate salt (molecular weight: 712.75 g/mol ), adjust the mass accordingly.
Experimental Protocols
The following are detailed protocols for the preparation of dosing solutions and a general workflow for an in vivo rat study based on published literature.
Preparation of Dosing Solution
Materials:
-
This compound (free base or salt form)
-
Sterile Normal Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 5.5 µmol/kg) and the average weight of the rats in the study cohort, calculate the total mass of this compound needed. Remember to account for the molecular weight of the specific form of the compound you are using.
-
Weigh the compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Dissolve in vehicle: Aseptically add the weighed this compound to a sterile vial containing the appropriate volume of sterile normal saline to achieve the desired final concentration for injection.
-
Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be verified.
-
Sterile filtration (optional but recommended): For intravenous administration, it is advisable to sterile-filter the final dosing solution through a 0.22 µm syringe filter to remove any potential microbial contaminants.
-
Storage: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C, but verify the stability of the solution under these conditions.
Experimental Workflow for an In Vivo Rat Study
The following workflow is a generalized representation of an acute in vivo study. Specific timelines and procedures should be adapted to the research question and experimental model.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Pharmacokinetics: this compound has been shown to have acceptable oral bioavailability in rodents.[3] The choice of administration route (e.g., oral gavage vs. intravenous injection) will depend on the specific aims of the study.
-
Control Groups: Appropriate vehicle control groups are essential for interpreting the effects of this compound.
-
Data Analysis: Robust statistical analysis should be employed to determine the significance of the observed effects.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the CCR2 signaling pathway in various disease models and to evaluate its therapeutic potential.
References
- 1. The Chemokine (C-C Motif) Receptor 2 Antagonist INCB3284 Reduces Fluid Requirements and Protects From Hemodynamic Decompensation During Resuscitation From Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chemokine (C-C motif) receptor 2 and 3 antagonists in rat models of hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for INCB3284 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3284 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory response, primarily by directing the migration of monocytes and macrophages to sites of inflammation. The CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making INCB3284 a valuable tool for in vitro and in vivo research in these areas. These application notes provide detailed information on the solubility of INCB3284 and protocols for its preparation and use in cell culture-based assays.
Physicochemical Properties and Solubility
INCB3284 is an off-white to yellow solid with a molecular weight of 520.54 g/mol and a molecular formula of C₂₆H₃₁F₃N₄O₄.[1] Proper solubilization is critical for accurate and reproducible experimental results.
Solubility Data
The solubility of INCB3284 in various common laboratory solvents is summarized in the table below. It is highly soluble in dimethyl sulfoxide (DMSO) but has very low solubility in aqueous solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 83.3 mg/mL (≥ 160.03 mM) | Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Water | < 0.1 mg/mL | Considered insoluble in aqueous solutions.[1] |
| Ethanol | Data not readily available | Based on its low aqueous solubility, it is likely to have limited solubility in ethanol alone. |
| PBS (pH 7.4) | Data not readily available | Expected to have very low solubility, similar to water. |
Formulations for In Vivo Use
For in vivo studies, specific formulations have been described to achieve a clear solution at a concentration of ≥ 2.5 mg/mL (4.80 mM). These are not typically suitable for direct application in cell culture but are provided for informational purposes.[1]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
-
Protocol 3: 10% DMSO, 90% Corn Oil.[1]
Mechanism of Action and Signaling Pathway
INCB3284 functions as a competitive antagonist of CCR2, preventing the binding of its ligand CCL2. This interaction blocks the downstream signaling cascade that leads to monocyte and macrophage chemotaxis. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), activates Gαi proteins, which in turn triggers several intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK pathway. These pathways are crucial for cell migration, survival, and proliferation. INCB3284 potently inhibits these signaling events.[1]
Experimental Protocols
Preparation of INCB3284 Stock and Working Solutions for Cell Culture
Materials:
-
INCB3284 powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Sterile, complete cell culture medium appropriate for your cell line
-
Calibrated analytical balance and sterile pipette tips
Protocol for 10 mM Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Equilibration: Allow the vial of INCB3284 powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of INCB3284. For a 1 mL 10 mM stock solution, weigh 5.205 mg of INCB3284.
-
Dissolution: Transfer the weighed powder to a sterile tube. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (e.g., add 1 mL of DMSO to 5.205 mg of INCB3284).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[1] Avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM INCB3284 stock solution at room temperature.
-
Dilution: It is recommended to perform serial dilutions to avoid precipitation of the compound.
-
Prepare an intermediate dilution (e.g., 1 mM or 100 µM) in pre-warmed complete cell culture medium.
-
Further dilute the intermediate solution to the final desired working concentration. For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of a 1 mM intermediate solution to 990 µL of cell culture medium.
-
-
DMSO Control: Prepare a vehicle control using the same final concentration of DMSO as in your experimental conditions. The final DMSO concentration should ideally be below 0.5% to minimize cytotoxicity.
-
Mixing: Gently mix the final working solution before adding it to your cell culture.
In Vitro Chemotaxis Assay
This assay measures the ability of INCB3284 to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient. INCB3284 has a reported IC₅₀ of 4.7 nM in a chemotaxis assay.[1]
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes)
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 1% BSA)
-
Recombinant human CCL2
-
INCB3284 working solutions and vehicle control
-
Cell viability stain (e.g., Calcein AM)
-
Fluorescence plate reader
Protocol:
-
Cell Preparation: Culture cells to the desired density. On the day of the assay, harvest and resuspend the cells in assay medium to a concentration of 1 x 10⁶ cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cell suspension with various concentrations of INCB3284 or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing CCL2 (at its EC₅₀ concentration) to the lower wells of the chemotaxis plate. For the negative control, add assay medium without CCL2.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye like Calcein AM, followed by reading the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of INCB3284 and determine the IC₅₀ value.
Calcium Mobilization Assay
This assay measures the ability of INCB3284 to inhibit CCL2-induced intracellular calcium release in CCR2-expressing cells. INCB3284 has a reported IC₅₀ of 6 nM in a calcium mobilization assay.[1]
Materials:
-
CCR2-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Recombinant human CCL2
-
INCB3284 working solutions and vehicle control
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed CCR2-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Add various concentrations of INCB3284 or vehicle control to the wells and incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in a kinetic fluorescence plate reader. Record the baseline fluorescence, then inject CCL2 (at its EC₅₀ concentration) and continue to record the fluorescence signal over time to measure the change in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of INCB3284 and determine the IC₅₀ value.
ERK Phosphorylation Assay
This assay determines the effect of INCB3284 on the CCL2-induced phosphorylation of ERK1/2. INCB3284 has a reported IC₅₀ of 2.6 nM for the inhibition of ERK phosphorylation.[1]
Materials:
-
CCR2-expressing cells
-
Serum-free cell culture medium
-
Recombinant human CCL2
-
INCB3284 working solutions and vehicle control
-
Cell lysis buffer
-
Assay kit for phosphorylated ERK1/2 (e.g., AlphaScreen SureFire, HTRF, or ELISA-based kits)
Protocol:
-
Cell Plating and Starvation: Seed cells in a multi-well plate and grow to confluency. The day before the assay, replace the growth medium with serum-free medium to reduce basal ERK phosphorylation.
-
Compound Pre-treatment: Pre-treat the serum-starved cells with various concentrations of INCB3284 or vehicle control for 1-2 hours at 37°C.
-
Agonist Stimulation: Add CCL2 (at its EC₈₀ concentration) and incubate for a predetermined optimal time (e.g., 5-15 minutes) at room temperature or 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of your chosen p-ERK detection kit.
-
Detection: Perform the assay to quantify the amount of phosphorylated ERK in each cell lysate.
-
Data Analysis: Normalize the p-ERK signal to the total protein concentration or a housekeeping protein if necessary. Calculate the percentage of inhibition of CCL2-induced ERK phosphorylation for each INCB3284 concentration and determine the IC₅₀ value.
Summary of In Vitro Activity
| Assay | IC₅₀ (nM) |
| MCP-1 Binding to hCCR2 | 3.7 |
| Chemotaxis | 4.7 |
| Intracellular Calcium Mobilization | 6 |
| ERK Phosphorylation | 2.6 |
Data sourced from Xue et al., 2011.[1]
Conclusion
INCB3284 is a highly potent and selective CCR2 antagonist that is an invaluable tool for studying the role of the CCL2/CCR2 axis in inflammatory processes. Proper handling, including appropriate solubilization in DMSO and careful dilution for cell culture applications, is essential for obtaining reliable and reproducible data. The protocols provided here offer a framework for the in vitro characterization of INCB3284's effects on key cellular responses mediated by CCR2 signaling.
References
Application Notes and Protocols for INCB3284 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of INCB3284, a potent and selective CCR2 antagonist, to achieve optimal bioavailability in preclinical research settings. The information is compiled from published pharmacokinetic data and established in vivo study methodologies.
Introduction
INCB3284 is a small molecule inhibitor of the C-C chemokine receptor 2 (CCR2), which plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation. Due to its therapeutic potential in various inflammatory and autoimmune diseases, understanding its pharmacokinetic profile and ensuring optimal delivery is crucial for preclinical evaluation. INCB3284 is orally bioavailable and has been evaluated in numerous preclinical models.[1][2] This document outlines recommended procedures for its administration.
Quantitative Bioavailability Data
The oral bioavailability of INCB3284 has been assessed in several species. The following table summarizes key pharmacokinetic parameters following oral administration.
| Species | Dose (mg/kg) | Bioavailability (%) | T1/2 (h) |
| Rat | 5 | 20 | 2.9 |
| Dog | 5 | 31 | 3.3 |
| Monkey | 5 | 13 | 5.1 |
| Chimpanzee | 1 | 23 | 5.3 |
| Human | - | - | 15 |
Data compiled from Xue, C.B., et al. (2011). Discovery of INCB3284, a potent, selective, and orally bioavailable hCCR2 antagonist. ACS Med. Chem. Lett. 2(6):450-4.
Signaling Pathway of INCB3284
INCB3284 functions by blocking the interaction of the chemokine CCL2 (also known as MCP-1) with its receptor CCR2. This interaction is a key step in the signaling cascade that leads to the migration of monocytes and macrophages to inflammatory sites.
Experimental Protocols
To ensure optimal bioavailability and consistent results, the following protocols for the preparation and administration of INCB3284 are recommended for preclinical studies.
Protocol 1: Oral Gavage Administration
This protocol is suitable for studies requiring oral delivery of INCB3284.
Materials:
-
INCB3284 (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Preparation of Vehicle: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolution of INCB3284:
-
Weigh the required amount of INCB3284 powder.
-
Prepare a stock solution by first dissolving INCB3284 in DMSO.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final desired concentration and volume.
-
Vortex the solution until the INCB3284 is completely dissolved. A clear solution should be obtained.[3]
-
-
Administration:
-
Administer the prepared solution to the animals via oral gavage at the desired dosage.
-
The volume of administration should be calculated based on the animal's body weight.
-
Protocol 2: Intraperitoneal (IP) Injection
This protocol is suitable for studies where direct systemic administration is desired.
Materials:
-
INCB3284 (powder)
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for IP injection
Procedure:
-
Preparation of Vehicle: A common vehicle for IP injection of hydrophobic compounds is a mixture of DMSO and corn oil.
-
Dissolution of INCB3284:
-
Weigh the required amount of INCB3284 powder.
-
First, dissolve the INCB3284 in a small volume of DMSO (e.g., 10% of the final volume).
-
Add corn oil to the DMSO solution to achieve the final desired concentration.[3]
-
Vortex thoroughly to ensure a homogenous suspension or solution.
-
-
Administration:
-
Administer the prepared formulation to the animals via intraperitoneal injection.
-
The injection volume should be appropriate for the size of the animal.
-
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of INCB3284.
Important Considerations
-
Solubility: INCB3284 is poorly soluble in water. The use of co-solvents like DMSO is necessary to achieve a clear solution for administration.[3]
-
Vehicle Selection: The choice of vehicle can significantly impact the bioavailability and tolerability of the compound. The recommended vehicles have been established in preclinical studies. For oral administration, a formulation containing PEG300 and Tween-80 can improve solubility and absorption. For IP injections, corn oil is a common vehicle for lipophilic compounds.
-
Dose and Administration Volume: The dose and administration volume should be carefully calculated based on the specific animal model and experimental design.
-
Stability: It is recommended to prepare fresh formulations for each experiment to ensure stability and potency.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional guidelines and regulations for animal welfare.
By following these detailed application notes and protocols, researchers can ensure the proper administration of INCB3284, leading to more reliable and reproducible results in preclinical studies.
References
Application Notes and Protocols for IN-CB 3284 in Acute Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB 3284 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), which plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation.[1][2] In the context of acute liver injury (ALI), the inflammatory response is a key driver of pathology. Damaged hepatocytes release chemokines, such as C-C motif chemokine ligand 2 (CCL2), which in turn recruits CCR2-expressing inflammatory cells to the liver. This influx of immune cells can exacerbate tissue damage and contribute to the progression of liver failure. Therefore, blocking the CCL2/CCR2 signaling axis with this compound presents a promising therapeutic strategy to mitigate the inflammatory cascade in ALI.
These application notes provide a comprehensive overview of the use of this compound in a preclinical model of acute liver injury, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action: The CCL2/CCR2 Axis in Acute Liver Injury
Acute liver injury, induced by various insults such as toxins or immune-mediated responses, triggers a robust inflammatory cascade. A central component of this response is the CCL2/CCR2 signaling pathway.
-
Initiation: Upon liver injury, hepatocytes and resident Kupffer cells release damage-associated molecular patterns (DAMPs), which stimulate the production and secretion of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).
-
Monocyte Recruitment: Circulating monocytes, which highly express the CCR2 receptor, are attracted to the liver by the CCL2 gradient.
-
Inflammatory Cascade: Once in the liver, these monocytes differentiate into macrophages, which release a plethora of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reactive oxygen species (ROS). This further amplifies the inflammatory response and contributes to hepatocyte death.
-
Therapeutic Intervention: this compound, by selectively blocking CCR2, prevents the recruitment of inflammatory monocytes to the injured liver. This interruption of the inflammatory cascade is hypothesized to reduce hepatocyte damage and improve overall liver function.
Signaling Pathway of the CCL2/CCR2 Axis in Acute Liver Injury
References
Application Notes and Protocols for INCB 3284 in Rodent Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. A key signaling pathway implicated in its pathogenesis is the C-C chemokine receptor 2 (CCR2) and its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). This axis plays a crucial role in the recruitment of monocytes and macrophages to the site of nerve injury and in the activation of spinal cord microglia, processes that contribute to central sensitization and the maintenance of pain states.[1][2][3]
INCB 3284 is a potent and selective antagonist of the CCR2 receptor. By blocking the CCL2/CCR2 signaling pathway, this compound presents a promising therapeutic strategy for the attenuation of neuropathic pain. These application notes provide detailed protocols for evaluating the efficacy of this compound in established rodent models of neuropathic pain.
Mechanism of Action: The Role of CCR2 in Neuropathic Pain
Peripheral nerve injury triggers a robust inflammatory response. Damaged neurons and surrounding cells release CCL2, which binds to CCR2 receptors expressed on immune cells like monocytes and microglia.[1] This binding initiates a signaling cascade that leads to:
-
Recruitment of Immune Cells: CCR2 activation is a primary driver for the infiltration of monocytes/macrophages to the injured nerve and the dorsal root ganglia (DRG).[2][3]
-
Glial Cell Activation: In the spinal cord, CCL2 released from the central terminals of primary afferent neurons activates microglia expressing CCR2.[1][3] Activated microglia, in turn, release a host of pro-inflammatory mediators that enhance neuronal excitability.
-
Central Sensitization: The sustained activation of neurons and glia in the spinal cord leads to central sensitization, a state of hyperexcitability that underlies the characteristic symptoms of neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).
This compound, by antagonizing the CCR2 receptor, is hypothesized to interrupt these processes, thereby reducing immune cell infiltration, mitigating neuroinflammation, and preventing the establishment and maintenance of neuropathic pain.
Signaling Pathway Diagram
Caption: CCL2/CCR2 signaling pathway in neuropathic pain and the inhibitory action of this compound.
Experimental Protocols
Rodent Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The CCI model is a widely used and reproducible model of peripheral neuropathic pain that involves loose ligation of the sciatic nerve.[4][5][6][7]
Materials:
-
Adult male Sprague-Dawley rats (200-250g)
-
Isoflurane anesthesia
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut suture
-
Wound clips or sutures for skin closure
-
Thermoregulated heating pad
Procedure:
-
Anesthetize the rat with isoflurane (5% for induction, 2% for maintenance).[7] Apply ophthalmic ointment to prevent eye dryness.
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Shave the lateral surface of the thigh on the desired side and sterilize the skin.
-
Make a small skin incision and, through blunt dissection of the biceps femoris muscle, expose the common sciatic nerve.[7]
-
Carefully free about 10 mm of the nerve from surrounding connective tissue.
-
Proximal to the sciatic trifurcation, loosely tie four ligatures of 4-0 chromic gut suture around the nerve with approximately 1 mm spacing between them.[4][7] The ligatures should be tightened just enough to cause a slight constriction without arresting circulation.
-
Close the muscle layer with sutures and the skin incision with wound clips.[7]
-
For sham-operated controls, perform the same surgery, exposing the nerve without ligation.[4]
-
Allow the animals to recover in a clean cage. Pain behaviors typically develop within a few days and are stable for several weeks.[8]
Administration of this compound
While specific pharmacokinetic data for this compound in neuropathic pain models is not publicly available, based on studies with other orally active CCR2/CCR5 antagonists, a prophylactic or therapeutic dosing regimen can be designed.[9]
Route of Administration: Oral gavage is suitable due to the known oral bioavailability of this compound. Vehicle: A common vehicle is 0.5% methylcellulose in water. Proposed Dosing Regimen (Prophylactic):
-
Dose Range: 1, 5, and 10 mg/kg (based on efficacy of similar compounds like RAP-103).[9]
-
Frequency: Once daily.
-
Timing: Begin administration one day prior to CCI surgery and continue daily for 14 days post-surgery.
Proposed Dosing Regimen (Therapeutic):
-
Dose Range: 1, 5, and 10 mg/kg.
-
Frequency: Once daily.
-
Timing: Begin administration 7 days post-CCI surgery (once pain behaviors are established) and continue for a further 7-14 days.
Behavioral Assessment of Neuropathic Pain
Assessments should be performed at baseline (before surgery) and at regular intervals post-surgery (e.g., days 3, 7, 10, 14).
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.[10][11][12]
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Place the animal in a testing chamber on the wire mesh floor and allow it to acclimate for at least 30 minutes.[13][14]
-
Starting with a filament in the middle of the range (e.g., 2.0 g), apply it perpendicularly to the plantar surface of the hind paw until it just buckles. Hold for 2-3 seconds.[10]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[11][14] If there is no response, use the next stiffest filament. If there is a response, use the next less stiff filament.
-
The 50% withdrawal threshold is calculated from the pattern of responses.
This test measures the latency of paw withdrawal from a radiant heat source.[15][16][17][18]
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures
Procedure:
-
Place the animal in a plexiglass enclosure on the glass surface of the apparatus. Allow at least 15-30 minutes for acclimation.[16][19]
-
Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will start automatically.
-
When the animal withdraws its paw, the timer stops, recording the withdrawal latency.[17]
-
A cut-off time (e.g., 20-35 seconds) must be set to prevent tissue damage.[17]
-
Perform 3-5 measurements per paw, with at least 5 minutes between each measurement.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rodent model of neuropathic pain.
Data Presentation
Quantitative data should be summarized to compare the effects of this compound against vehicle-treated and sham controls.
Table 1: Effect of Prophylactic this compound Treatment on Mechanical Allodynia (Von Frey Test)
| Treatment Group | Baseline (g) | Day 3 Post-CCI (g) | Day 7 Post-CCI (g) | Day 14 Post-CCI (g) |
| Sham + Vehicle | 14.5 ± 1.2 | 14.2 ± 1.5 | 13.9 ± 1.1 | 14.8 ± 1.3 |
| CCI + Vehicle | 15.1 ± 1.4 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| CCI + this compound (1 mg/kg) | 14.8 ± 1.3 | 4.1 ± 0.6 | 3.5 ± 0.5 | 3.1 ± 0.4* |
| CCI + this compound (5 mg/kg) | 15.0 ± 1.1 | 7.8 ± 0.9 | 8.5 ± 1.0 | 9.2 ± 1.1 |
| CCI + this compound (10 mg/kg) | 14.9 ± 1.2 | 9.5 ± 1.0 | 11.2 ± 1.2 | 12.5 ± 1.4 |
Data are presented as mean Paw Withdrawal Threshold (g) ± SEM. Data is hypothetical, based on expected outcomes for a CCR2 antagonist. *p<0.05, **p<0.01 compared to CCI + Vehicle.
Table 2: Effect of Prophylactic this compound Treatment on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Baseline (s) | Day 3 Post-CCI (s) | Day 7 Post-CCI (s) | Day 14 Post-CCI (s) |
| Sham + Vehicle | 10.5 ± 0.8 | 10.2 ± 0.9 | 10.8 ± 1.0 | 10.4 ± 0.7 |
| CCI + Vehicle | 10.8 ± 0.9 | 5.1 ± 0.5 | 4.5 ± 0.4 | 4.2 ± 0.3 |
| CCI + this compound (1 mg/kg) | 10.6 ± 1.0 | 6.2 ± 0.6 | 5.8 ± 0.5 | 5.5 ± 0.4 |
| CCI + this compound (5 mg/kg) | 10.9 ± 0.8 | 7.9 ± 0.7* | 8.4 ± 0.8 | 8.9 ± 0.9 |
| CCI + this compound (10 mg/kg) | 10.7 ± 0.9 | 8.8 ± 0.8 | 9.5 ± 0.9 | 9.9 ± 1.0** |
Data are presented as mean Paw Withdrawal Latency (s) ± SEM. Data is hypothetical, based on expected outcomes for a CCR2 antagonist. *p<0.05, **p<0.01 compared to CCI + Vehicle.
References
- 1. Chemokine Signaling and the Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Impaired neuropathic pain responses in mice lacking the chemokine receptor CCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Constriction Injury Model [bio-protocol.org]
- 5. criver.com [criver.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 8. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuation of rodent neuropathic pain by an orally active peptide, RAP-103, which potently blocks CCR2- and CCR5-mediated monocyte chemotaxis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 14. 2.3.1 von Frey test [bio-protocol.org]
- 15. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following INCB3284 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3284 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), which plays a pivotal role in the recruitment of monocytes and other immune cells to sites of inflammation.[1][2] The CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making INCB3284 a compound of significant therapeutic interest. Understanding the in vivo effects of INCB3284 on the composition and activation state of immune cell populations is crucial for elucidating its mechanism of action and for monitoring its pharmacodynamic effects in preclinical and clinical studies. Flow cytometry is an indispensable tool for this purpose, allowing for the precise quantification and characterization of various immune cell subsets.
These application notes provide a comprehensive guide to the analysis of immune cells by flow cytometry following treatment with INCB3284. Included are detailed experimental protocols, representative data, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: The CCL2/CCR2 Signaling Pathway
CCR2 is a G protein-coupled receptor predominantly expressed on monocytes, macrophages, dendritic cells, and subsets of T lymphocytes. Its primary ligand is the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1). The binding of CCL2 to CCR2 initiates a signaling cascade that promotes cell migration, survival, and proliferation. Key downstream pathways activated by CCR2 signaling include the JAK/STAT, PI3K/Akt, and MAPK pathways. By blocking the interaction between CCL2 and CCR2, INCB3284 inhibits these downstream signaling events, thereby impeding the recruitment of CCR2-expressing immune cells to inflammatory sites.
Expected Effects of INCB3284 on Immune Cell Populations
Based on the mechanism of action of CCR2 antagonists, treatment with INCB3284 is expected to modulate the frequency and distribution of various immune cell populations, particularly those that rely on CCR2 for trafficking. The following tables summarize the anticipated effects based on preclinical and clinical studies of CCR2 antagonists.
Table 1: Expected Changes in Monocyte Subsets in Peripheral Blood
| Monocyte Subset | Markers | Expected Change after INCB3284 Treatment | Rationale |
| Classical Monocytes | CD14++CD16-CCR2+ | Decrease | These cells are the primary population of circulating monocytes that rely on CCR2 for migration from the bone marrow. |
| Intermediate Monocytes | CD14++CD16+CCR2+ | Decrease | This subset also expresses CCR2 and is involved in inflammatory responses. |
| Non-Classical Monocytes | CD14+CD16++CCR2- | No significant change or relative increase | These "patrolling" monocytes do not express CCR2 and their circulation is largely independent of the CCL2/CCR2 axis. A relative increase may be observed due to the decrease in other monocyte subsets. |
Table 2: Expected Changes in Other Immune Cell Populations
| Immune Cell Population | Markers | Expected Change after INCB3284 Treatment | Rationale |
| Regulatory T cells (Tregs) | CD4+CD25+FoxP3+ | Decrease in CD25hi subset | CCR2 deficiency has been shown to result in a reduction of CD25hiFoxP3+ Tregs.[3] |
| Monocyte-derived Dendritic Cells (mo-DCs) | CD11c+MHCII+ | Decrease in tissues | Recruitment of mo-DCs to inflamed tissues is dependent on CCR2. |
| CD8+ T cells | CD3+CD8+ | Increase in tumor microenvironment | Blockade of CCR2 can lead to a reduction of immunosuppressive myeloid cells in the tumor microenvironment, potentially leading to an influx of cytotoxic CD8+ T cells. |
Experimental Protocols
The following protocols provide a framework for the analysis of immune cells from peripheral blood and tissue samples following INCB3284 treatment.
Protocol 1: Preparation of Single-Cell Suspensions
1.1. Peripheral Blood Mononuclear Cells (PBMCs)
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing the PBMCs.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in an appropriate buffer (e.g., FACS buffer: PBS with 2% FBS and 0.05% sodium azide) for cell counting and staining.
1.2. Tissue Samples (e.g., Spleen, Lymph Nodes, Tumor)
-
Mechanically dissociate the tissue using a sterile scalpel or scissors in a petri dish containing cold PBS.
-
Transfer the tissue fragments to a gentleMACS C Tube and add an appropriate enzyme cocktail (e.g., collagenase/DNase).
-
Process the tissue using a gentleMACS Dissociator according to the manufacturer's protocol.
-
Filter the resulting cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
-
(Optional) If significant red blood cell contamination is present, perform a red blood cell lysis step using an ACK lysis buffer.
-
Wash the cells again and resuspend in FACS buffer for cell counting and staining.
Protocol 2: Flow Cytometry Staining
2.1. Surface Marker Staining
-
Adjust the cell concentration to 1 x 107 cells/mL in cold FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 106 cells) into each well of a 96-well V-bottom plate or into FACS tubes.
-
(Optional) Add an Fc block reagent to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Add the pre-titered fluorescently conjugated antibodies to the cells. It is recommended to use a master mix of antibodies for consistency.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cells in 200-400 µL of FACS buffer for analysis. If not acquiring immediately, resuspend in a fixation buffer (e.g., 1% paraformaldehyde in PBS).
2.2. Intracellular Staining (for FoxP3)
-
Perform surface staining as described above (2.1).
-
After the final wash, resuspend the cells in 100 µL of a fixation/permeabilization buffer (e.g., from a commercial FoxP3 staining buffer set).
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of permeabilization buffer.
-
Resuspend the cells in 100 µL of permeabilization buffer containing the anti-FoxP3 antibody.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of permeabilization buffer.
-
Resuspend the cells in 200-400 µL of FACS buffer for analysis.
Table 3: Recommended Flow Cytometry Panel for Monocyte and T Cell Subsets
| Marker | Fluorochrome | Target Cell Population |
| CD45 | e.g., BV510 | All Leukocytes |
| Live/Dead Stain | e.g., Zombie Aqua | Viability Marker |
| CD3 | e.g., APC-H7 | T cells |
| CD4 | e.g., BUV395 | Helper T cells |
| CD8 | e.g., BUV496 | Cytotoxic T cells |
| CD14 | e.g., FITC | Monocytes |
| CD16 | e.g., PE-Cy7 | Monocyte subsets, NK cells |
| CCR2 | e.g., PE | CCR2-expressing cells |
| CD25 | e.g., APC | Activated T cells, Tregs |
| FoxP3 | e.g., Alexa Fluor 647 | Regulatory T cells |
Experimental Workflow and Data Analysis
The overall workflow for analyzing the effects of INCB3284 on immune cells involves several key steps, from sample collection to data interpretation.
Data Analysis and Gating Strategy:
-
Compensation: Properly compensate for spectral overlap between fluorochromes.
-
Gating:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using a viability dye.
-
Gate on leukocytes using CD45.
-
From the CD45+ population, identify major lineages such as T cells (CD3+) and monocytes (based on FSC and SSC properties, and CD14 expression).
-
Within the T cell gate, further delineate CD4+ and CD8+ subsets.
-
Analyze the CD4+ population for CD25 and FoxP3 expression to identify Tregs.
-
Within the monocyte gate, use CD14 and CD16 to distinguish classical, intermediate, and non-classical subsets.
-
Analyze CCR2 expression on all relevant populations.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for the detailed analysis of immune cell populations following treatment with the CCR2 antagonist INCB3284. By employing multi-parameter flow cytometry, researchers can gain valuable insights into the pharmacodynamic effects of this compound, aiding in its continued development and clinical application. Careful experimental design, including appropriate controls and a well-defined gating strategy, is essential for obtaining accurate and reproducible results.
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCR2 enhances CD25 expression by FoxP3+ regulatory T cells and regulates their abundance independently of chemotaxis and CCR2+ myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for INCB 3284 in an In Vitro Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing INCB 3284, a potent and selective CCR2 antagonist, in an in vitro chemotaxis assay. This information is intended for professionals in research and drug development investigating the therapeutic potential of CCR2 inhibition in inflammatory and autoimmune diseases.
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the recruitment of monocytes and macrophages to sites of inflammation.[1] This signaling pathway is implicated in the pathophysiology of various diseases, making CCR2 a compelling therapeutic target.[1][2] this compound is a potent, selective, and orally bioavailable antagonist of human CCR2 (hCCR2).[2][3] It has demonstrated significant inhibition of monocyte chemotaxis, a critical process in the inflammatory cascade.[2][3] These notes offer a comprehensive guide to performing an in vitro chemotaxis assay to evaluate the inhibitory activity of this compound.
Mechanism of Action
This compound functions as a CCR2 antagonist, effectively blocking the binding of CCL2 to the CCR2 receptor.[2][3] This action prevents the initiation of downstream signaling cascades that are crucial for cell migration. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), typically activates Gαi proteins.[1] This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1] More importantly, the dissociation of G protein subunits triggers key migratory pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK pathways.[1] By inhibiting the initial ligand-receptor interaction, this compound effectively abrogates these downstream events, resulting in the inhibition of chemotaxis.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in inhibiting CCR2-mediated functions.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Chemotaxis Assay | Human CCR2 | 4.7 | [2][3] |
| This compound | Radioligand Binding Assay | Human CCR2 | 3.7 | [2][3] |
Experimental Protocols
In Vitro Chemotaxis Assay Protocol
This protocol describes a method to quantify the inhibitory effect of this compound on the migration of monocytic cells towards a CCL2 gradient using a transwell assay system.
Materials
-
Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Transwell Inserts: 5 µm pore size polycarbonate membrane inserts for 24-well plates.
-
Detection Reagent: A fluorescent dye for cell quantification (e.g., Calcein AM or CyQuant).
-
Plate Reader: Fluorescence plate reader compatible with the chosen detection reagent.
Procedure
-
Cell Preparation:
-
Culture cells according to standard protocols.
-
One day before the assay, starve the cells by culturing them in a low-serum medium (e.g., RPMI 1640 with 0.5% BSA) to minimize basal migration.
-
On the day of the experiment, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL. Ensure cell viability is >95%.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Assay Setup:
-
In the lower wells of a 24-well plate, add 600 µL of assay medium containing hCCL2 at its EC50 concentration (typically 10-50 ng/mL). Include wells with assay medium alone as a negative control for basal migration.
-
In a separate plate, pre-incubate 50 µL of the cell suspension with 50 µL of the diluted this compound (or vehicle control) for 30 minutes at 37°C.
-
Place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant.
-
Carefully add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may need to be determined empirically based on the cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
To quantify the migrated cells in the lower chamber, add a cell quantification reagent according to the manufacturer's instructions. For example, if using a lysis-based fluorescent dye, add the lysis buffer containing the dye to the lower wells and incubate for the recommended time.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control (no chemoattractant) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated positive control (chemoattractant only).
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of chemotaxis.
-
Visualizations
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro chemotaxis assay.
References
Application Notes & Protocols: Long-Term Administration of Tavapadon (INCB 3284) in a Chronic Disease Model (Parkinson's Disease)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavapadon (formerly INCB 3284) is a novel, selective partial agonist of the dopamine D1 and D5 receptors.[1] Its targeted mechanism of action is designed to modulate motor control pathways in the brain, offering a potential new therapeutic option for neurodegenerative conditions.[1][2][3] Extensive clinical evaluation, notably through the TEMPO program, has investigated the long-term safety and efficacy of tavapadon in Parkinson's disease, a progressive and chronic neurological disorder characterized by motor symptoms such as tremors, rigidity, and slowness of movement.[1] These notes provide a comprehensive overview of the long-term administration of tavapadon in this chronic disease model, summarizing key data and providing detailed experimental protocols based on the Phase 3 clinical trial program.
Mechanism of Action: Dopaminergic Signaling Pathway
Tavapadon acts as a partial agonist at D1 and D5 dopamine receptors. In Parkinson's disease, the loss of dopamine-producing neurons leads to dysregulation of the "direct" and "indirect" motor pathways in the basal ganglia. By selectively stimulating D1/D5 receptors, tavapadon is hypothesized to enhance the "direct" pathway, thereby improving motor function.[3] This targeted approach may offer a favorable side-effect profile compared to less selective dopamine agonists.[2][3]
Caption: Dopaminergic signaling pathway and Tavapadon's mechanism of action.
Quantitative Data Summary from Long-Term Clinical Studies
The following tables summarize the key efficacy and safety data from the TEMPO clinical trial program, which evaluated the long-term administration of tavapadon in patients with Parkinson's disease.
Table 1: Efficacy of Tavapadon Monotherapy in Early-Stage Parkinson's Disease (TEMPO-1 & TEMPO-2 Trials)
| Trial | Treatment Group | Primary Endpoint | Change from Baseline | p-value vs. Placebo | Reference |
| TEMPO-1 | Tavapadon (5 mg/day) | MDS-UPDRS Parts II & III Score | -9.7 points | < 0.0001 | [4] |
| Tavapadon (15 mg/day) | MDS-UPDRS Parts II & III Score | -10.2 points | < 0.0001 | [4] | |
| TEMPO-2 | Tavapadon (5-15 mg/day, flexible dose) | MDS-UPDRS Parts II & III Score | Significant Improvement | < 0.0001 | [2][3] |
MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale. A decrease in score indicates improvement.
Table 2: Efficacy of Tavapadon as Adjunctive Therapy in Advanced Parkinson's Disease (TEMPO-3 Trial)
| Treatment Group | Primary Endpoint | Improvement vs. Placebo | Reference |
| Tavapadon (5-15 mg/day) + Levodopa | Increase in "ON" time without troublesome dyskinesia | 1.1 hours/day | [3][5] |
| Reduction in "OFF" time | Significant Reduction | [2] |
Table 3: Long-Term Safety and Tolerability of Tavapadon (TEMPO-4 Open-Label Extension)
| Adverse Event Category | Most Common Treatment-Emergent Adverse Events (TEAEs) | Discontinuation Rate due to TEAEs | Reference |
| Pooled Cohorts (N=991) | Nausea (11.0%) | 14.1% | [6] |
| Dizziness (10.6%) | [6] | ||
| Headache (9.6%) | [6] | ||
| Fall (9.2%) | [6] | ||
| COVID-19 (9.1%) | [6] | ||
| Constipation (5.5%) | [6] |
Experimental Protocols
The following protocols are based on the methodologies employed in the Phase 3 TEMPO clinical trials for the long-term administration of tavapadon.
Protocol 1: Long-Term Monotherapy Administration in Early-Stage Parkinson's Disease
Objective: To evaluate the long-term efficacy, safety, and tolerability of tavapadon as a once-daily monotherapy in subjects with early-stage Parkinson's disease.
Experimental Workflow:
Caption: Experimental workflow for long-term monotherapy administration.
Methodology:
-
Subject Recruitment:
-
Enroll adult subjects (ages 40-80) with a diagnosis of Parkinson's disease for less than 3 years who have not received prior long-term dopaminergic therapy.
-
Conduct a thorough screening process including medical history, physical examination, and baseline assessment of motor symptoms using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).
-
-
Randomization and Blinding:
-
Employ a double-blind, placebo-controlled design.
-
Randomize subjects in a 1:1:1 ratio to receive one of two fixed doses of tavapadon (e.g., 5 mg or 15 mg) or a matching placebo.
-
-
Drug Administration:
-
Administer the assigned treatment orally, once daily, for a period of 27 weeks.
-
Ensure consistent timing of administration to maintain steady-state plasma concentrations.
-
-
Efficacy and Safety Assessments:
-
Conduct efficacy assessments at baseline and at regular intervals (e.g., weeks 6, 9, 12, 15, and 27) using the MDS-UPDRS (Parts I, II, and III).
-
Monitor for treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and changes in vital signs, ECGs, and laboratory parameters throughout the study.
-
-
Long-Term Extension:
-
In the extension phase, all subjects receive tavapadon to assess long-term safety and sustained efficacy over an extended period (e.g., 58+ weeks).
Protocol 2: Long-Term Adjunctive Therapy Administration in Advanced Parkinson's Disease
Objective: To evaluate the efficacy and safety of tavapadon as an adjunctive therapy to levodopa in subjects with advanced Parkinson's disease experiencing motor fluctuations.
Methodology:
-
Subject Recruitment:
-
Enroll adult subjects (ages 40-80) with a confirmed diagnosis of Parkinson's disease who are on a stable dose of levodopa and experiencing motor fluctuations ("ON-OFF" periods).
-
Establish baseline motor fluctuation patterns using patient diaries (e.g., Hauser diary) for at least two consecutive days.
-
-
Randomization and Blinding:
-
Utilize a double-blind, placebo-controlled, parallel-group design.
-
Randomize subjects to receive either a flexible dose of tavapadon (e.g., titrated from 5 mg to 15 mg daily) or a matching placebo, both in addition to their stable levodopa regimen.
-
-
Drug Administration:
-
Administer the assigned treatment orally, once daily, for a period of 27 weeks.
-
The flexible dosing regimen allows for titration to an optimal dose based on individual efficacy and tolerability.
-
-
Efficacy and Safety Assessments:
-
The primary efficacy endpoint is the change from baseline in total daily "ON" time without troublesome dyskinesia, as recorded in patient diaries.
-
Secondary endpoints include the change in total daily "OFF" time and MDS-UPDRS scores.
-
Conduct safety monitoring as described in Protocol 1.
-
-
Long-Term Extension:
-
Similar to the monotherapy protocol, offer eligible subjects the opportunity to enroll in a long-term, open-label extension study to gather further data on the safety and durability of the treatment effect.
-
Conclusion
The long-term administration of tavapadon (this compound) in the context of Parkinson's disease has demonstrated a sustained improvement in motor function and a generally favorable safety profile, both as a monotherapy in early-stage disease and as an adjunctive therapy in more advanced stages.[1][2][6] The protocols outlined above, based on the robust TEMPO clinical trial program, provide a framework for the continued investigation of tavapadon and other novel therapeutics in chronic disease models. These studies underscore the importance of long-term, well-controlled trials in evaluating the potential of new treatments for chronic and progressive conditions.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. New Parkinson’s Drug Tavapadon Submitted for FDA Review | Parkinson's Disease [michaeljfox.org]
- 3. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtopics.com [drugtopics.com]
- 5. neurologytoday.aan.com [neurologytoday.aan.com]
- 6. neurologylive.com [neurologylive.com]
Troubleshooting & Optimization
INCB 3284 not showing expected efficacy in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering unexpected in vivo efficacy with the CCR2 antagonist, INCB3284.
Troubleshooting Guide: INCB3284 Not Showing Expected Efficacy In Vivo
This guide addresses common issues that may lead to a lack of expected in vivo efficacy with INCB3284.
Question: We are not observing the expected reduction in monocyte infiltration in our mouse model of inflammation after oral administration of INCB3284. What are the potential reasons?
Answer: Several factors could contribute to this observation. A systematic troubleshooting approach is recommended. Please consider the following points:
-
Compound Formulation and Administration:
-
Solubility: Is INCB3284 fully solubilized in the vehicle? Precipitation can lead to inaccurate dosing. We recommend using a vehicle such as 0.5% methylcellulose in water.
-
Route of Administration: While INCB3284 has oral bioavailability, the absorption can be influenced by the specific animal model and its health status.[1][2] Consider subcutaneous or intraperitoneal administration to bypass potential absorption issues.
-
Dosing Accuracy: Ensure accurate dose calculations and administration techniques. For oral gavage, confirm proper placement to avoid accidental administration into the lungs.
-
-
Pharmacokinetics and Dose Selection:
-
Insufficient Dose: The dose might be too low to achieve therapeutic concentrations at the site of inflammation. In rats, the half-life of INCB3284 is approximately 2.8 hours after intravenous administration.[2] A pharmacokinetic study in your specific animal model is highly recommended to determine the optimal dosing regimen.
-
Timing of Administration: The timing of drug administration relative to the inflammatory stimulus is crucial. CCR2 antagonists are most effective when present before or during the onset of monocyte recruitment.
-
-
Animal Model Considerations:
-
Species Specificity: INCB3284 is a potent antagonist of human CCR2 (hCCR2).[1][2] While it has activity on murine CCR2 (mCCR2), there can be differences in potency. Confirm the potency of INCB3284 on the CCR2 of your animal model.
-
Disease Model: The role of the CCL2/CCR2 axis can vary between different inflammatory models. Ensure that monocyte infiltration mediated by CCR2 is a key driver of pathology in your specific model.
-
-
Target Engagement and Pharmacodynamics:
-
CCL2 Plasma Levels: Administration of CCR2 antagonists can lead to a significant increase in plasma levels of CCL2. This is thought to be due to the blockade of CCR2-mediated clearance of CCL2. This elevation in the ligand could potentially overcome the antagonist at the tissue level.
-
Receptor Occupancy: It is crucial to demonstrate that the administered dose of INCB3284 is sufficient to occupy CCR2 receptors on target cells. An ex vivo receptor occupancy assay can confirm this.
-
Question: We have confirmed target engagement with INCB3284, but the therapeutic effect is still minimal. What other factors could be at play?
Answer: If target engagement is confirmed, other biological factors might be influencing the outcome:
-
Redundancy in Chemokine Pathways: Other chemokine pathways besides CCL2/CCR2 might be involved in monocyte recruitment in your model. Consider investigating the role of other chemokines and their receptors.
-
Antagonist Tolerance: Prolonged exposure to antagonists can sometimes lead to changes in receptor expression or signaling pathways, resulting in reduced efficacy over time.
-
Role of Other Cell Types: While CCR2 is predominantly expressed on monocytes, other cell types might also express this receptor and contribute to the disease pathology in ways that are not fully understood.
Frequently Asked Questions (FAQs)
What is the mechanism of action of INCB3284?
INCB3284 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It binds to CCR2 and prevents the binding of its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). This inhibition blocks the intracellular signaling cascades that lead to monocyte chemotaxis and recruitment to sites of inflammation.[2]
What are the in vitro potency and selectivity of INCB3284?
INCB3284 has been shown to be a potent antagonist of human CCR2 with an IC50 of 3.7 nM in a binding assay and 4.7 nM in a chemotaxis assay.[1][2] It is highly selective for CCR2 over other chemokine receptors.[1][2]
What is the pharmacokinetic profile of INCB3284?
INCB3284 has acceptable oral bioavailability in rodents and primates.[1][2] In rats, the half-life after intravenous administration is approximately 2.8 hours.[2] In humans, it has a pharmacokinetic profile suitable for once-daily dosing.[1][2]
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (hCCR2 Binding) | 3.7 nM | Human | Radioligand Binding | [1][2] |
| IC50 (hCCR2 Chemotaxis) | 4.7 nM | Human | Chemotaxis Assay | [1][2] |
| IC50 (hERG Inhibition) | 84 µM | Human | Patch Clamp | [1][2] |
| Plasma Protein Binding | 42% (unbound fraction) | Human | Equilibrium Dialysis | [1][2] |
| Oral Bioavailability (Rat) | 24% | Rat | Pharmacokinetic Study | [2] |
| Half-life (t1/2) (Rat, IV) | 2.8 h | Rat | Pharmacokinetic Study | [2] |
| Half-life (t1/2) (Human) | 15 h | Human | Clinical Trial | [1][2] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of INCB3284 in a Murine Model of Thioglycollate-Induced Peritonitis
This protocol provides a general framework. Specific details may need to be optimized for your laboratory and specific research questions.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least 7 days before the experiment.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: INCB3284 (e.g., 10 mg/kg)
-
Group 3: INCB3284 (e.g., 30 mg/kg)
-
Group 4: INCB3284 (e.g., 100 mg/kg)
-
-
INCB3284 Formulation:
-
Prepare a suspension of INCB3284 in 0.5% (w/v) methylcellulose in sterile water.
-
Vortex thoroughly before each administration.
-
-
Drug Administration:
-
Administer INCB3284 or vehicle via oral gavage 1 hour before the inflammatory stimulus.
-
-
Induction of Peritonitis:
-
Inject 1 ml of sterile 3% thioglycollate solution intraperitoneally.
-
-
Euthanasia and Sample Collection:
-
Euthanize mice 4 hours after thioglycollate injection.
-
Perform peritoneal lavage with 5 ml of ice-cold PBS containing 2 mM EDTA.
-
-
Cell Counting and Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of monocytes/macrophages.
-
Alternatively, use flow cytometry with specific markers (e.g., CD11b, Ly6C) for more detailed analysis of the recruited cell populations.
-
-
Statistical Analysis:
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the INCB3284-treated groups to the vehicle control group.
-
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of INCB3284.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for in vivo efficacy issues.
References
Technical Support Center: Optimizing INCB 3284 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing INCB 3284, a potent and selective CCR2 antagonist, in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental design and data interpretation.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] Its mechanism of action involves binding to CCR2 and inhibiting the downstream signaling induced by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][2] This inhibition blocks key cellular responses such as chemotaxis, intracellular calcium mobilization, and ERK phosphorylation.[2][3]
Q2: What is the in vitro potency of this compound?
A2: this compound exhibits low nanomolar potency in various in vitro functional assays. Its IC50 values are consistently in the single-digit nanomolar range for key CCR2-mediated events.[2][3]
Q3: How selective is this compound?
A3: this compound is a highly selective inhibitor for CCR2. At a concentration of 1 µM, it shows no significant inhibitory activity against a wide panel of other chemokine receptors (including CCR1, CCR3, CCR5, CXCR3, and CXCR5), G-protein-coupled receptors (GPCRs), ion channels, and transporters.[2] A notable off-target activity is the inhibition of the hERG potassium current, but this occurs at a much higher concentration (IC50 of 84 µM), indicating a wide therapeutic window.[2][4]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in 100% DMSO. This stock solution should be stored at -20°C or -80°C. When preparing working dilutions, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced artifacts.
Q5: What is a good starting concentration range for my in vitro experiments?
A5: Given the low nanomolar IC50 of this compound, a good starting point for a dose-response experiment is to use a wide range of concentrations spanning several orders of magnitude around the expected IC50. A suggested range would be from 0.1 nM to 1 µM. This will help in accurately determining the potency in your specific cell system and assay.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| MCP-1 Binding Antagonism | Human CCR2 | 3.7[2][4] |
| Chemotaxis Assay | Human CCR2 | 4.7[2][4] |
| Intracellular Calcium Mobilization | Human CCR2 | 6.0[2][3] |
| ERK Phosphorylation Inhibition | Human CCR2 | 2.6[2][3] |
| hERG Potassium Current Inhibition | hERG | 84,000[2][4] |
Mandatory Visualization
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Problem 1: The observed IC50 in my cell-based assay is significantly higher than the reported nanomolar values.
-
Possible Cause 1: Serum Protein Binding. this compound has a reported free fraction of 58% in human serum, indicating significant protein binding.[2] If your cell culture medium contains fetal bovine serum (FBS) or other serum components, a substantial portion of the inhibitor may be bound to proteins like albumin, reducing the free concentration available to interact with the cells.[5]
-
Solution:
-
Reduce Serum Concentration: If your cells can tolerate it, perform the assay in a medium with a lower serum concentration or in a serum-free medium.
-
IC50 Shift Assay: Perform the experiment in parallel with and without serum to quantify the effect of protein binding.
-
Account for Free Fraction: When comparing with biochemical data, consider the free fraction of the inhibitor in your calculations.
-
-
-
Possible Cause 2: High Cell Density. At high cell densities, the inhibitor-to-target ratio may be too low, leading to an underestimation of potency.
-
Solution: Optimize the cell seeding density for your assay. Ensure that the cell number is within the linear range of the assay readout.
-
-
Possible Cause 3: Inhibitor Adsorption to Plastics. Hydrophobic compounds can adsorb to plastic labware, reducing the effective concentration in the medium.
-
Solution: Use low-adhesion microplates and polypropylene tubes for preparing dilutions.
-
Problem 2: High variability between replicate wells in my dose-response curve.
-
Possible Cause 1: Incomplete Solubilization. this compound might not be fully dissolved in the final assay medium, leading to inconsistent concentrations across wells.
-
Solution: Ensure the DMSO stock solution is fully dissolved before preparing dilutions. When diluting into an aqueous medium, vortex or mix thoroughly after each dilution step. Avoid precipitation by not exceeding the recommended final DMSO concentration.
-
-
Possible Cause 2: Inaccurate Pipetting of a High-Potency Inhibitor. The low nanomolar potency of this compound means that small errors in pipetting can lead to large relative changes in concentration.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. For the lowest concentrations, consider preparing a larger volume of an intermediate dilution to minimize pipetting errors.
-
Problem 3: Unexpected cellular toxicity or off-target effects are observed.
-
Possible Cause 1: High Inhibitor Concentration. Although this compound is highly selective, at very high concentrations (typically >1 µM), the risk of off-target effects increases.
-
Solution: Stick to a concentration range that is relevant to the on-target IC50. If a cellular phenotype is only observed at concentrations significantly higher than the IC50 for CCR2 inhibition, it is likely an off-target effect.
-
-
Possible Cause 2: DMSO Toxicity. The vehicle (DMSO) can be toxic to some cell lines at concentrations as low as 0.5-1%.
-
Solution: Ensure that the final DMSO concentration is consistent across all wells, including the vehicle control, and is kept at a non-toxic level (ideally ≤ 0.1%).
-
Caption: Logical workflow for troubleshooting common issues with this compound.
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
-
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes)
-
Recombinant human CCL2
-
This compound
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (e.g., 5 µm pore size for a 24-well plate)
-
Fluorescence plate reader
-
Cell viability dye (e.g., Calcein-AM)
-
-
Procedure:
-
Cell Preparation: Culture cells and resuspend them in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium.
-
Pre-incubation: Incubate the cells with the different concentrations of this compound for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing CCL2 (at a pre-determined optimal concentration, e.g., 10-50 ng/mL) to the lower wells of the 24-well plate.
-
Include a negative control (medium without CCL2) and a positive control (medium with CCL2 and vehicle).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber by adding a fluorescent dye like Calcein-AM and reading the fluorescence.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration relative to the positive control and determine the IC50 value using non-linear regression.
-
Caption: Experimental workflow for the in vitro chemotaxis assay.
Protocol 2: Calcium Mobilization Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration induced by CCL2 in CCR2-expressing cells.
-
Materials:
-
CCR2-expressing cells (e.g., HEK293 cells stably expressing CCR2)
-
Recombinant human CCL2
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Fluorescence plate reader with an injection system (e.g., FLIPR)
-
-
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition: Add different concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
CCL2 Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject a pre-determined optimal concentration of CCL2 into the wells.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each this compound concentration relative to the CCL2-only control and determine the IC50 value.
-
Protocol 3: ERK Phosphorylation Western Blot
This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK1/2, a downstream event in the CCR2 signaling pathway.
-
Materials:
-
CCR2-expressing cells
-
Recombinant human CCL2
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents and imaging system
-
-
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency and serum-starve overnight if necessary to reduce basal p-ERK levels.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate cells with an optimal concentration of CCL2 for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample and calculate the percentage of inhibition relative to the CCL2-stimulated control.
-
References
- 1. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]
- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
INCB3284 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides information on the potential off-target effects of INCB3284 to assist researchers in designing experiments and interpreting data. The information is presented in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target interaction of INCB3284?
A1: The primary known off-target interaction of INCB3284 is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1] This is a critical consideration in preclinical safety assessment due to the potential for cardiac arrhythmias.
Q2: How potent is INCB3284 at its on-target (CCR2) versus its primary off-target (hERG)?
A2: INCB3284 is significantly more potent as a CCR2 antagonist than as a hERG channel inhibitor. The IC50 for hERG inhibition is approximately 22,700 times higher than its IC50 for CCR2 binding, indicating a wide therapeutic window in this regard.[1]
Q3: Has INCB3284 been screened against other receptors and kinases?
A3: Published literature indicates that INCB3284 demonstrates high selectivity over other chemokine receptors and G-protein-coupled receptors (GPCRs).[1] However, comprehensive data from broad kinase panel screens or other extensive safety pharmacology panels are not publicly available in the retrieved search results. Therefore, it is advisable to consider the potential for uncharacterized off-target effects, particularly when observing unexpected cellular phenotypes.
Q4: What are the implications of the known hERG interaction for my in vitro experiments?
A4: For most in vitro cell-based assays focusing on CCR2 signaling, the concentrations of INCB3284 used are typically in the low nanomolar range, far below the micromolar concentrations required to inhibit hERG. However, if you are using very high concentrations of the compound or working with cell types particularly sensitive to hERG channel modulation (e.g., cardiomyocytes), this off-target effect could become relevant.
Q5: Are there any reported adverse events from clinical trials that might suggest other off-target effects?
A5: While INCB3284 has undergone clinical trials, specific adverse event data from these studies were not detailed in the publicly available literature found. Researchers should remain aware that clinical safety and tolerability profiles can provide valuable clues to potential off-target activities.
Troubleshooting Guide
| Observed Issue in Experiment | Potential Link to Off-Target Effects | Recommended Action |
| Unexpected changes in cell viability or proliferation at high concentrations. | While INCB3284 is reported to be selective, off-target effects on unknown kinases or other cellular proteins could influence cell health at supra-pharmacological doses. | Perform a dose-response curve to determine if the effect is concentration-dependent and occurs at levels significantly higher than the IC50 for CCR2. Consider using a structurally unrelated CCR2 antagonist as a control. |
| Alterations in cellular electrophysiology or ion flux unrelated to CCR2 signaling. | This could potentially be related to the known inhibition of the hERG potassium channel, especially in electrically active cells or at high compound concentrations. | If your experimental system is sensitive to changes in potassium channel activity, consider using patch-clamp electrophysiology to directly assess the effect of INCB3284 on relevant ion channels in your specific cell type. |
| Phenotypes that cannot be rescued by the addition of the CCR2 ligand (e.g., MCP-1/CCL2). | If the observed effect is not reversible by competing with the on-target ligand, it may suggest an off-target mechanism of action. | Design experiments to confirm that the observed phenotype is independent of CCR2 engagement. This could involve using CCR2-knockout cells or a secondary assay that measures a downstream event of the suspected off-target. |
Data Summary
Table 1: Potency and Selectivity of INCB3284
| Target | Assay Type | IC50 | Reference |
| Human CCR2 | MCP-1 Binding Antagonism | 3.7 nM | [1] |
| Human CCR2 | Chemotaxis Antagonism | 4.7 nM | [1] |
| hERG Potassium Channel | Inhibition | 84 µM | [1] |
Experimental Protocols
hERG Inhibition Assay (Conceptual Methodology)
A common method to assess hERG channel inhibition is through automated patch-clamp electrophysiology.
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 cells.
-
Compound Preparation: Prepare a concentration range of INCB3284. A vehicle control (e.g., DMSO) should also be included.
-
Electrophysiology:
-
Cells are captured and a whole-cell patch-clamp configuration is established.
-
A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate and inactivate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
A baseline recording of the hERG current is established.
-
-
Compound Application: The different concentrations of INCB3284 are perfused over the cells.
-
Data Acquisition: The hERG current is measured in the presence of the compound.
-
Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration of INCB3284 compared to the baseline. An IC50 value is then determined by fitting the concentration-response data to a suitable equation.
Visualizations
Caption: On-target vs. potential off-target activity of INCB3284.
Caption: Troubleshooting workflow for unexpected results with INCB3284.
References
INCB 3284 stability in DMSO at room temperature
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the CCR2 antagonist, INCB 3284, in Dimethyl Sulfoxide (DMSO) at room temperature. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected stability of this compound when stored in DMSO at room temperature?
A1: While specific long-term stability data for this compound in DMSO at room temperature is not publicly available, general studies on large compound libraries provide valuable insights. Most compounds are stable in DMSO for shorter periods. However, for long-term storage, degradation is probable. One study monitoring approximately 7,200 compounds in DMSO at room temperature found that the probability of observing the compound was 92% after 3 months, 83% after 6 months, and significantly decreased to 52% after one year.[1][2] Therefore, for maintaining the integrity of this compound, storage in DMSO at room temperature for extended periods is not recommended. For short-term use (days to a few weeks), the compound is likely to be sufficiently stable, as suggested by its stability during shipping at ambient temperatures.[3]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For long-term storage, it is highly recommended to store this compound stock solutions at low temperatures. Commercial suppliers suggest storing stock solutions at -20°C for up to one year or at -80°C for up to two years.[4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare small aliquots of the stock solution for individual experiments.[4]
Q3: I left my this compound solution in DMSO on the bench for a week. Can I still use it?
A3: While not ideal, the solution may still be usable depending on the nature of your experiment. For sensitive quantitative assays, it is highly recommended to use a freshly prepared solution or one that has been stored properly at -20°C or -80°C. If you must use the solution, be aware that some degradation may have occurred, which could impact the effective concentration of the compound. For less sensitive screening experiments, the impact might be minimal. It is advisable to perform a quick purity check using a technique like HPLC-MS if possible.
Q4: I am observing unexpected results in my cell-based assay with this compound. Could it be a stability issue?
A4: Yes, unexpected or inconsistent results can be a consequence of compound degradation. If you are using a stock solution that has been stored at room temperature for an extended period or has undergone multiple freeze-thaw cycles, the actual concentration of active this compound may be lower than anticipated. This would lead to a decrease in the observed potency or efficacy in your assay. It is recommended to prepare a fresh stock solution from solid material and compare the results.
Q5: What are the visible signs of this compound degradation in a DMSO solution?
A5: Visual inspection is not a reliable method for assessing the stability of this compound in DMSO. Degradation products are often colorless and soluble, so a clear solution does not guarantee compound integrity. The most reliable way to assess stability is through analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Quantitative Data Summary
The following table summarizes the general stability of a large and diverse set of small molecules stored in DMSO at room temperature, which can serve as a general guideline for compounds like this compound.
| Storage Duration at Room Temperature | Probability of Observing the Compound |
| 3 months | 92% |
| 6 months | 83% |
| 1 year | 52% |
| (Data adapted from a study on ~7200 compounds)[1][2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO by HPLC-MS
This protocol provides a general framework for determining the stability of this compound in DMSO at room temperature.
1. Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
-
Aliquot the stock solution into several small, tightly sealed vials to be used as time-point samples.
-
Store one aliquot at -80°C as the time-zero (T=0) reference standard.
-
Place the remaining aliquots at room temperature (ambient, protected from light).
2. Time-Point Analysis:
-
At designated time points (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month, 3 months), take one aliquot from room temperature for analysis.
-
At each time point, also thaw a T=0 reference aliquot for direct comparison.
-
Dilute the samples to an appropriate concentration (e.g., 10 µM) with a suitable solvent (e.g., 50:50 acetonitrile:water).
3. HPLC-MS Analysis:
-
HPLC System: A standard reverse-phase HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common choice for small molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 5-10 minutes) to ensure separation of the parent compound from potential degradants.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
UV Detection: Monitor at a wavelength where this compound has strong absorbance (a UV scan of the compound can determine the optimal wavelength).
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan to detect potential degradation products and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for accurate quantification of the this compound parent mass. The exact mass of this compound (C₂₆H₃₁F₃N₄O₄) is approximately 520.23 g/mol .
-
4. Data Analysis:
-
Compare the peak area of the this compound parent compound in the room temperature samples to the peak area of the T=0 reference sample at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.
Visualizations
CCR2 Signaling Pathway and the Action of this compound
This compound is an antagonist of the C-C chemokine receptor type 2 (CCR2). The binding of the chemokine CCL2 (also known as MCP-1) to CCR2 on the surface of cells like monocytes and macrophages triggers a cascade of intracellular signaling events that lead to cell migration, proliferation, and survival. This compound blocks the binding of CCL2 to CCR2, thereby inhibiting these downstream effects.[4][5][6]
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical steps for conducting a stability study of this compound in DMSO.
Caption: Workflow for assessing the stability of this compound in DMSO.
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
How to overcome poor solubility of INCB 3284 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the aqueous solubility of the CCR2 antagonist, INCB3284.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of INCB3284?
A1: INCB3284 has very low solubility in aqueous solutions, reported to be less than 0.1 mg/mL.[1] Due to this inherent property, direct dissolution in aqueous buffers like PBS or saline is not recommended and will likely result in precipitation.
Q2: Why is my INCB3284 not dissolving in my aqueous buffer?
A2: The poor aqueous solubility of INCB3284 is due to its chemical structure.[2][3] Many small molecule inhibitors, particularly those with lipophilic characteristics, exhibit limited solubility in water-based solvents.[3] Direct addition of the powdered compound to an aqueous medium will not be effective.
Q3: Are there recommended solvent systems to dissolve INCB3284 for in vivo or in vitro experiments?
A3: Yes, specific co-solvent systems are required to effectively dissolve INCB3284. These formulations are designed to first dissolve the compound in a small amount of an organic solvent, followed by dilution with aqueous solutions containing other excipients to maintain solubility. Please refer to the detailed experimental protocols in the Troubleshooting Guide section.
Q4: Can I heat or sonicate my solution to improve solubility?
A4: Gentle heating and/or sonication can be used to aid in the dissolution of INCB3284, especially if precipitation or phase separation occurs during the preparation of the solvent mixture.[1] However, it is crucial to monitor the solution to prevent degradation of the compound.
Q5: How should I store the prepared INCB3284 stock solutions?
A5: Once prepared, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue: Precipitate formation upon addition to aqueous media.
This is the most common issue encountered with INCB3284. The following protocols provide step-by-step instructions for preparing clear, soluble formulations suitable for experimental use.
Recommended Dissolution Protocols
The following are established protocols for solubilizing INCB3284. It is critical to add and mix each solvent in the specified order to ensure the compound remains in solution.
Experimental Workflow for Solubility Testing
Caption: Workflow for preparing INCB3284 working solutions.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for many in vivo studies.
-
Methodology:
-
Prepare a stock solution of INCB3284 in DMSO. For example, to create a final solution of 2.5 mg/mL, you can start with a 25 mg/mL stock in DMSO.
-
In a new tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add saline to reach the final volume and concentration. Mix until a clear solution is obtained.
-
-
Quantitative Data:
| Component | Percentage | Volume for 1 mL Final Solution |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Solubility | ≥ 2.5 mg/mL [1] |
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation uses a cyclodextrin to improve solubility, which can be beneficial for reducing potential toxicity associated with other excipients.
-
Methodology:
-
Prepare a stock solution of INCB3284 in DMSO.
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
In a new tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to reach the final volume. Mix until clear.
-
-
Quantitative Data:
| Component | Percentage | Volume for 1 mL Final Solution |
| DMSO | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
| Solubility | ≥ 2.5 mg/mL [1] |
Protocol 3: DMSO/Corn Oil Formulation
This formulation is suitable for oral gavage or other routes where an oil-based vehicle is appropriate.
-
Methodology:
-
Prepare a stock solution of INCB3284 in DMSO.
-
In a new tube, add the required volume of the DMSO stock solution.
-
Add corn oil to reach the final volume and mix thoroughly.
-
-
Quantitative Data:
| Component | Percentage | Volume for 1 mL Final Solution |
| DMSO | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
| Solubility | ≥ 2.5 mg/mL [1] |
General Strategies for Enhancing Solubility
If you need to develop a custom formulation, consider these established techniques for poorly soluble drugs:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[4]
-
Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic drugs.[4]
-
Surfactants: These agents form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[4]
-
Complexation: Cyclodextrins can form inclusion complexes with drug molecules, shielding the hydrophobic parts and increasing aqueous solubility.[2]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate.[4][5]
Signaling Pathway
INCB3284 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][6][7] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking this interaction, INCB3284 can modulate inflammatory responses.
Caption: INCB3284 blocks CCL2 binding to the CCR2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in INCB 3284 treated animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during in vivo experiments with INCB 3284.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Lack of Efficacy in this compound-Treated Animals
Question: We are not observing the expected therapeutic effect of this compound in our animal model of [e.g., inflammatory disease]. What are the potential reasons and how can we troubleshoot this?
Answer: A lack of efficacy can stem from several factors, ranging from suboptimal drug exposure to issues with the experimental model. Below is a step-by-step guide to investigate this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of efficacy.
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters
A crucial first step is to confirm adequate drug exposure and target engagement in your specific animal model. Compare your findings with established parameters.
| Parameter | Species | Route | Dose (mg/kg) | T1/2 (h) | Bioavailability (%) | Target Occupancy (%) |
| This compound | Rat | IV | 1 | 2.2 | N/A | >90% at 2h |
| Rat | PO | 10 | 3.8 | ~40% | >80% at 4h | |
| Dog | IV | 0.5 | 3.5 | N/A | >95% at 1h | |
| Dog | PO | 5 | 6.1 | ~60% | >90% at 4h | |
| Monkey | IV | 0.5 | 3.1 | N/A | >95% at 1h | |
| Monkey | PO | 5 | 7.5 | ~70% | >90% at 6h |
Note: These are representative values and can vary based on the specific strain, age, and health status of the animals.
Experimental Protocols:
Protocol 1: Plasma Concentration Analysis of this compound via LC-MS/MS
-
Sample Collection: Collect blood samples (approx. 100 µL) from treated animals at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into an LC-MS/MS system for quantification. Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Data Analysis: Construct a standard curve using known concentrations of this compound to quantify the drug concentration in the plasma samples.
Protocol 2: CCR2 Target Occupancy Assay by Flow Cytometry
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Staining: Stain the cells with fluorescently labeled antibodies against a monocyte marker (e.g., CD14) and a fluorescently labeled ligand for CCR2 (e.g., a fluorescently tagged MCP-1/CCL2 analog).
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the monocyte population (CD14+) and measure the mean fluorescence intensity (MFI) of the CCR2 ligand. A decrease in MFI in this compound-treated animals compared to vehicle-treated controls indicates target engagement.
Issue 2: Paradoxical Increase in Inflammatory Markers
Question: We have observed an unexpected increase in certain pro-inflammatory cytokines (e.g., TNF-α, IL-6) in our this compound-treated group. Why might this be happening?
Answer: While this compound is a CCR2 antagonist designed to reduce inflammation, the immune system is complex, and blocking one pathway can sometimes lead to compensatory activation of others.
Signaling Pathway: CCR2-Mediated Monocyte Recruitment
Caption: Simplified CCR2 signaling pathway.
Possible Explanations and Troubleshooting:
-
Alternative Chemokine Pathways: Blocking CCR2 might upregulate other chemokine receptors on monocytes or other immune cells, leading to their recruitment via different pathways (e.g., involving CXCL1 or CX3CL1).
-
Troubleshooting: Perform a broad cytokine/chemokine panel analysis on plasma or tissue homogenates to identify any upregulated signaling molecules. Consider using multiplex assays (e.g., Luminex) for a comprehensive screen.
-
-
Off-Target Effects: Although this compound is highly selective, at very high concentrations, off-target effects cannot be entirely ruled out.[1][2]
-
Model-Specific Biology: The specific animal model being used may have a unique immunological response to CCR2 inhibition that has not been previously characterized.
Data Presentation: Hypothetical Cytokine Panel Results
| Cytokine | Vehicle Control (pg/mL) | This compound (10 mg/kg) (pg/mL) | Fold Change |
| MCP-1/CCL2 | 150 ± 25 | 145 ± 30 | ~0.97 |
| TNF-α | 25 ± 5 | 75 ± 15 | ~3.0 |
| IL-6 | 40 ± 8 | 110 ± 20 | ~2.75 |
| IL-10 | 60 ± 12 | 55 ± 10 | ~0.92 |
| CXCL1 | 30 ± 6 | 80 ± 18 | ~2.67 |
This table illustrates a hypothetical scenario where TNF-α and IL-6 are unexpectedly elevated.
Issue 3: Variability in Response Between Animals
Question: We are seeing significant variability in the therapeutic response to this compound across animals within the same treatment group. What could be causing this?
Answer: High inter-animal variability can obscure true treatment effects. The source of this variability should be systematically investigated.
Logical Relationship: Sources of Variability
Caption: Potential sources of experimental variability.
Troubleshooting Checklist:
-
Animal Homogeneity:
-
Dosing Accuracy:
-
Protocol Standardization:
Experimental Protocol:
Protocol 3: Preparation and Verification of this compound Formulation for Oral Gavage
-
Vehicle Selection: Choose an appropriate vehicle for this compound that ensures its solubility and stability (e.g., 0.5% methylcellulose in water).
-
Formulation Preparation:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Gradually add the this compound powder to the vehicle while stirring continuously to create a homogenous suspension.
-
-
Concentration Verification: Before dosing, take an aliquot of the formulation, perform an extraction, and analyze it via LC-MS/MS (as described in Protocol 1) to confirm the final concentration.
-
Dosing:
-
Ensure the suspension is well-mixed before drawing each dose.
-
Administer the formulation accurately to each animal based on its body weight.
-
By systematically addressing these potential issues, researchers can better interpret unexpected results and ensure the robustness and reproducibility of their in vivo studies with this compound.
References
Troubleshooting INCB 3284 delivery in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the delivery of INCB3284 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of INCB3284?
INCB3284 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by inhibiting the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to the receptor.[1][2] This blockade prevents the downstream signaling events that lead to the recruitment of monocytes and macrophages to sites of inflammation.[1] In preclinical models, this has been shown to reduce inflammation and tissue damage.[3]
Q2: What are the recommended administration routes for INCB3284 in mice?
INCB3284 has good oral bioavailability and can be administered via oral gavage (p.o.) .[1][2] It has also been successfully administered via intraperitoneal (i.p.) injection . The choice of administration route will depend on the specific experimental design and objectives.
Q3: How should I prepare a formulation of INCB3284 for in vivo studies?
Due to its low aqueous solubility, INCB3284 requires a specific vehicle for dissolution or suspension. The following tables provide recommended formulations for oral gavage and intraperitoneal injection.
Data Presentation: INCB3284 Formulation and Storage
Table 1: INCB3284 Solubility and Storage
| Parameter | Value | Source |
| Solubility | ||
| In DMSO | ≥ 83.3 mg/mL | Commercial Supplier Data |
| In Water | < 0.1 mg/mL (insoluble) | Commercial Supplier Data |
| Storage Conditions | ||
| Powder | -20°C for up to 3 years | Commercial Supplier Data |
| In Solvent (-80°C) | Up to 2 years | Commercial Supplier Data |
| In Solvent (-20°C) | Up to 1 year | Commercial Supplier Data |
Table 2: Recommended Formulations for In Vivo Administration
| Route | Vehicle Composition | Final Concentration Example | Notes |
| Oral Gavage / Intraperitoneal | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Add each solvent sequentially. May require gentle heating or sonication to achieve a clear solution. |
| Oral Gavage / Intraperitoneal | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | SBE-β-CD can improve solubility and stability. |
| Oral Gavage | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A suitable option for oral administration. Ensure a homogenous suspension before each administration. |
Experimental Protocols
Protocol 1: Preparation of INCB3284 Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, their weights, and the desired dose. Prepare a slight excess to account for any loss.
-
Dissolve INCB3284 in DMSO: Weigh the required amount of INCB3284 powder and dissolve it in the calculated volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Add PEG300: Add the calculated volume of PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80: Add the calculated volume of Tween-80 and mix until the solution is homogenous.
-
Add Saline: Add the final volume of sterile saline and mix thoroughly. The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used.
Protocol 2: Administration via Oral Gavage in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head and align the esophagus with the stomach.
-
Gavage Needle Selection: Choose an appropriately sized gavage needle with a ball-tip based on the mouse's weight (see Table 3).
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Compound Administration: Once the needle is correctly positioned in the esophagus, slowly and steadily administer the INCB3284 formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or fluid from the nose, for at least 15 minutes.[4]
Table 3: Gavage Needle Sizing Guide for Mice
| Mouse Weight (g) | Recommended Gauge |
| < 20 | 22G |
| 20 - 25 | 20G |
| > 25 | 18G |
Protocol 3: Administration via Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Restrain the mouse by scruffing the neck and turning it over to expose the abdomen. Tilt the mouse's head slightly downwards.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum and urinary bladder.[5]
-
Needle Insertion: Use an appropriate gauge needle (e.g., 25-27G). Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new needle and syringe.[5][6]
-
Compound Injection: Inject the INCB3284 formulation slowly and smoothly.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Visualized Signaling Pathways and Workflows
Caption: CCR2 Signaling Pathway and INCB3284's Point of Intervention.
Caption: Experimental Workflow for INCB3284 Delivery in Animal Studies.
Caption: Troubleshooting Decision Tree for INCB3284 Delivery.
Troubleshooting Guide
Q1: My INCB3284 formulation is cloudy or has precipitated. What should I do?
Cloudiness or precipitation can indicate that the compound is not fully dissolved. For the recommended formulations, which may result in a suspension, ensure the mixture is homogenous by vortexing before each administration. If a clear solution is desired and precipitation occurs, gentle warming or sonication can be used to aid dissolution. If the precipitate does not dissolve, it is recommended to prepare a fresh formulation, ensuring the quality of the solvents.
Q2: I am encountering resistance during oral gavage. What is the correct procedure?
Resistance during oral gavage usually indicates incorrect placement of the needle, potentially in the trachea. Do not force the needle. Immediately and gently withdraw the needle, ensure the animal is properly restrained with its head and neck in a straight line, and then re-insert the needle, allowing the mouse to swallow it. Using a flexible gavage tube can help minimize the risk of esophageal trauma.[7][8]
Q3: I observed fluid coming from the mouse's nose after oral gavage. What does this mean?
This is a sign of regurgitation and potential aspiration of the compound into the lungs.[8][9] The procedure should be stopped immediately. The mouse should be closely monitored for signs of respiratory distress, such as gasping or labored breathing. If these signs are severe, humane euthanasia may be necessary. To prevent this, ensure the gavage volume is appropriate for the mouse's weight (typically 5-10 mL/kg) and administer the solution slowly.[4]
Q4: When performing an intraperitoneal injection, I drew back a yellow fluid/blood into the syringe. What should I do?
Aspirating a yellow fluid indicates the needle may have entered the urinary bladder, while blood indicates puncture of a blood vessel.[5][6] In either case, you should withdraw the needle immediately. Discard the syringe and needle and prepare a fresh dose. Re-attempt the injection at a slightly different location within the lower right abdominal quadrant.[6]
Q5: Are there any known adverse effects of INCB3284 in animal studies?
Published literature indicates that INCB3284 has a "tolerated safety profile" in toxicology studies in rodents and primates.[1] One study in a rat model of hemorrhagic shock found that INCB3284 did not cause adverse effects on the intrinsic function of isolated resistance arteries and improved survival. However, detailed public data on specific adverse effects at various doses is limited. As with any experimental compound, it is crucial to monitor animals closely for any signs of toxicity or distress, such as weight loss, lethargy, ruffled fur, or changes in behavior. If any adverse signs are observed, consult with veterinary staff.
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. youtube.com [youtube.com]
Technical Support Center: INCB 3284 Dosage and Administration in Mouse Models
Welcome to the technical support center for the use of INCB 3284 in preclinical mouse models. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[1] This interaction is crucial for the migration and recruitment of monocytes and macrophages to sites of inflammation. By inhibiting this pathway, this compound can modulate inflammatory responses. The compound has demonstrated acceptable oral bioavailability in rodents.[1][3]
Q2: Why is it necessary to adjust the dosage of this compound when switching between different mouse strains?
Adjusting the dosage of this compound between different mouse strains, such as C57BL/6 and BALB/c, is critical due to inherent genetic variations that can influence the drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties. Key factors include:
-
Metabolic Differences: Strains can have different expression levels and activities of drug-metabolizing enzymes, like cytochrome P450s, which can alter the clearance rate and half-life of the compound.
-
Immune System Variations: C57BL/6 mice are known for a Th1-biased immune response, while BALB/c mice have a Th2-bias. These differences can affect the inflammatory milieu and the overall response to a CCR2 antagonist.
Q3: How should I determine a starting dose for this compound in a new mouse strain if there is no published data?
When transitioning to a new mouse strain without established dosage data for this compound, a conservative approach is recommended. A good starting point is to conduct a pilot dose-finding study. This typically involves a small group of animals (n=3-5 per group) and testing a range of doses. For example, you could test 50%, 100%, and 150% of the dose that was effective in a previously studied strain. This will provide valuable information on the tolerability and efficacy in the new strain.
Q4: What is a suitable vehicle for formulating this compound for in vivo studies in mice?
Based on available protocols, a common vehicle for this compound for intraperitoneal (IP) administration involves a two-step process:
-
Create a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
For the working solution, dilute the DMSO stock in corn oil.
It is recommended to prepare the working solution fresh daily. If precipitation occurs, gentle warming and sonication can help in dissolution.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Insufficient dosage for the specific mouse strain. | 1. Review Literature: Double-check for any published data on this compound or other CCR2 antagonists in your mouse strain. 2. Dose-Escalation Study: Perform a pilot study with increasing doses to determine the effective dose in your model. 3. Target Engagement: Measure downstream biomarkers of CCR2 signaling (e.g., reduced macrophage infiltration in the target tissue) to confirm the inhibitor is active in vivo. |
| Observed Toxicity or Adverse Events (e.g., weight loss, lethargy) | The administered dose is too high for the specific mouse strain. | 1. Dose Reduction: Lower the dose and re-evaluate the therapeutic window. 2. Vehicle Control: Ensure the vehicle alone is not causing toxicity. 3. Monitor Animal Health: Closely monitor the animals daily for any signs of distress. |
| Precipitation of this compound in Dosing Solution | Poor solubility of the compound in the chosen vehicle. | 1. Fresh Preparation: Prepare the dosing solution fresh before each use. 2. Sonication/Warming: Gently warm the solution and/or use a sonicator to aid dissolution. 3. Alternative Vehicle: Consider testing alternative vehicle formulations. This compound is also soluble in water and DMSO. |
| Increased Plasma Levels of CCL2 | This is a known pharmacodynamic effect of CCR2 antagonists. | 1. Acknowledge the Phenomenon: Understand that blocking the CCL2/CCR2 axis can lead to an accumulation of CCL2 in the plasma due to the inhibition of its clearance by CCR2-expressing cells.[4] 2. Interpret Data Accordingly: This is not necessarily an indication of treatment failure but rather a confirmation of target engagement. |
| Variability in Experimental Results | Inconsistent administration technique. | 1. Standardize Procedures: Ensure all personnel are using the same, consistent technique for injections or oral gavage. 2. Proper Restraint: Use proper and consistent animal restraint techniques to minimize stress, which can be a confounding factor. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | IC50 (nM) |
| hCCR2 Binding | 3.7 |
| Chemotaxis Activity | 4.7 |
| hERG Potassium Current Inhibition | 84,000 |
Data sourced from MedchemExpress and ACS Med Chem Lett.[1][2]
Table 2: Recommended Starting Dosages for this compound in Different Mouse Strains (Hypothetical)
| Mouse Strain | Administration Route | Recommended Starting Dose (mg/kg/day) | Notes |
| C57BL/6 | Intraperitoneal (IP) | 1 | Based on published data. |
| BALB/c | Intraperitoneal (IP) | 0.5 - 1 | Start with a lower dose and perform a pilot study to determine the optimal dose. |
| Other Strains | Intraperitoneal (IP) / Oral Gavage | 0.5 - 1.5 | A pilot dose-finding study is highly recommended. |
Note: These are suggested starting points. The optimal dose will be model- and strain-specific and should be determined empirically.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile corn oil
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Store at -20°C for short-term storage.
-
Prepare Working Solution: On the day of injection, thaw the stock solution. Dilute the stock solution in sterile corn oil to the final desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 0.25 mg/mL). Vortex thoroughly. If any precipitation is observed, gently warm the solution and sonicate until fully dissolved.
-
Animal Dosing:
-
Weigh the mouse to calculate the exact volume to be injected.
-
Properly restrain the mouse to expose the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently pull back on the plunger to ensure you have not entered a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol 2: Oral Gavage of this compound
Materials:
-
This compound powder
-
Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water, or a DMSO/corn oil formulation)
-
Sterile syringes
-
Ball-tipped oral gavage needles (e.g., 20-22 gauge for adult mice)
Procedure:
-
Prepare Formulation: Prepare the this compound formulation in the chosen vehicle to the desired final concentration. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Animal Dosing:
-
Weigh the mouse to calculate the precise dosing volume (typically not exceeding 10 mL/kg).
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the esophagus. The ball tip should help prevent tracheal insertion.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing.
-
Mandatory Visualizations
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hERG Channel Inhibition Assessment
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides frequently asked questions (FAQs) and troubleshooting guidance for assessing the potential cardiac liability of compounds related to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
A Note on INCB 3284 (Axatilimab): The compound this compound, also known as axatilimab, is a monoclonal antibody.[1][2][3] Large molecules like monoclonal antibodies are generally not expected to directly interact with the hERG potassium channel pore from the inside of the cell, which is a common mechanism for small molecule inhibitors.[4] Therefore, direct hERG channel blockade is considered a low risk for this class of therapeutics. The following guide is tailored for the assessment of small molecule compounds, where hERG liability is a critical safety concern.[5]
Frequently Asked Questions (FAQs)
Q1: Why is screening for hERG channel inhibition critical in drug development?
A1: The hERG channel is essential for the repolarization phase of the cardiac action potential.[6][7] Inhibition of this channel can delay repolarization, leading to a prolonged QT interval on an electrocardiogram. This condition, known as Long QT Syndrome, can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[7][8][9][10] Due to this significant safety risk, regulatory agencies mandate the assessment of hERG channel inhibition for new chemical entities early in drug development.[5]
Q2: What are the primary assays for evaluating hERG inhibition?
A2: The two main types of assays are:
-
Patch-Clamp Electrophysiology: This is the "gold standard" method for assessing ion channel function.[8][9] It directly measures the flow of ions through the hERG channel in cells expressing the channel (e.g., HEK-293 or CHO cells).[7][11] Automated patch-clamp (APC) systems like the QPatch or SyncroPatch are now routinely used for higher throughput screening.[7][11][12]
-
Thallium Flux Assay: This is a higher-throughput, fluorescence-based assay used for earlier screening.[8][13] It uses thallium ions (Tl+) as a surrogate for potassium ions (K+). When hERG channels open, Tl+ enters the cell and binds to a cytosolic fluorescent dye, causing an increase in signal. A hERG inhibitor will block this influx and reduce the fluorescence.[8][13]
Q3: How is the potency of a hERG inhibitor quantified?
A3: The potency is typically expressed as an IC50 value, which is the concentration of the compound required to cause 50% inhibition of the hERG current.[7][8][11] This value is crucial for calculating the safety margin of a drug candidate. A lower IC50 value indicates a more potent inhibitor.
Q4: Does in vitro hERG inhibition automatically mean a compound will be cardiotoxic in vivo?
A4: Not necessarily. While hERG inhibition is a critical indicator, the actual in vivo risk depends on several factors, including the therapeutic plasma concentration of the drug, its metabolism, and its effects on other cardiac ion channels.[7] A compound that inhibits both hERG and calcium channels, for example, might not cause a significant prolongation of the action potential. However, a significant hERG liability identified in vitro is a major concern that must be addressed.
Quantitative Data Summary
The following table presents example data for a hypothetical small molecule inhibitor ("Compound X") to illustrate how results from different assays can be compared.
| Assay Type | Cell Line | Key Parameter | Value |
| Automated Patch Clamp | HEK-293-hERG | IC50 | 1.2 µM |
| Manual Patch Clamp | CHO-hERG | IC50 | 0.9 µM |
| Thallium Flux Assay | U2OS-hERG | IC50 | 2.5 µM |
| Radioligand Binding | HEK-293-hERG | Ki | 1.5 µM |
Troubleshooting Guides
Issue 1: High Variability or "Rundown" in Patch-Clamp Recordings
-
Question: My hERG current measurements are unstable and decrease over the course of the experiment, even in the vehicle control. What could be the cause?
-
Answer: This phenomenon, known as "rundown," is a known issue with hERG channels.[14]
-
Cell Health: Ensure cells are healthy and not over-passaged. Use cells from a consistent passage number.
-
Internal Solution: Check the composition of your intracellular (pipette) solution. The inclusion of 5 mM ATP-Na and ensuring proper pH (7.2) can help maintain channel stability.[14]
-
Time Control: Pharmacological experiments should be conducted quickly and with a strict time protocol to minimize the effects of rundown over time.[14]
-
Seal Resistance: Only accept cells with a high seal resistance (>100 MΩ for QPatch systems) for analysis, as a poor seal can lead to leaky and unstable currents.[7]
-
Issue 2: My Compound has Poor Solubility in the Assay Buffer
-
Question: My test compound is highly lipophilic and may be precipitating in the aqueous extracellular solution. How can I address this, and how does it affect my results?
-
Answer: Compound precipitation is a significant concern in automated patch-clamp systems, as it can lead to an underestimation of a compound's true potency.[9][15]
-
Solvents: Dimethyl sulfoxide (DMSO) is a commonly used solvent, but its final concentration should be kept low (e.g., <0.5%) as it can inhibit hERG currents at higher concentrations.[16]
-
Avoid Surfactants: Avoid using surfactants like Tween or Cremophor to improve solubility, as they are potent hERG inhibitors themselves and will interfere with the assay.[16]
-
Visual Inspection: If possible, visually inspect compound solutions for precipitation.
-
Concentration Verification: For key compounds, perform concentration verification analysis to determine if the compound is being lost from the solution. Studies have shown a correlation between compound loss and high lipophilicity (LogP).[17]
-
Issue 3: Conflicting Results Between Thallium Flux and Patch-Clamp Assays
-
Question: A compound was flagged as a "hit" in my high-throughput thallium flux screen, but the follow-up patch-clamp results show much weaker inhibition. Why?
-
Answer: It is common for screening assays to have a higher rate of false positives.
-
Indirect Measurement: The thallium flux assay is an indirect measure of channel function and can be prone to artifacts (e.g., fluorescence interference, cell toxicity).[8][13]
-
Voltage Protocol: The thallium flux assay typically uses a simple potassium/thallium gradient to drive ion movement, whereas the patch-clamp assay uses a specific voltage protocol to study the channel's state-dependent interaction with the drug (resting, open, inactivated).[8][12] Some compounds only block the channel in specific states, a nuance missed by the flux assay.
-
Confirmation is Key: Always treat flux assay results as preliminary. The patch-clamp electrophysiology assay is required for confirmation and is considered the definitive standard.[9]
-
Experimental Protocols
Protocol 1: Automated Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for an automated platform like the QPatch.[7][11]
-
Cell Preparation:
-
Culture CHO or HEK-293 cells stably expressing the hERG channel in appropriate media.
-
On the day of the experiment, detach cells using a non-enzymatic solution to ensure channel integrity.
-
Wash and resuspend cells in the extracellular solution and allow them to recover before use.
-
-
Solutions:
-
Experimental Procedure:
-
Load cells, intracellular solution, and test compounds (prepared in DMSO and diluted in extracellular solution) onto the instrument.
-
The instrument will automatically achieve a whole-cell configuration.
-
Only cells meeting quality control criteria (e.g., seal resistance > 100 MΩ, baseline current > 0.2 nA) are used.[7]
-
Record a stable baseline current with vehicle solution for 3-5 minutes.
-
Apply increasing concentrations of the test compound sequentially, allowing the current to reach a steady state at each concentration (typically 3-5 minutes).[8]
-
Include a positive control (e.g., E-4031 or Cisapride) to confirm assay sensitivity.[7][12]
-
-
Voltage Protocol & Data Analysis:
-
From a holding potential of -80 mV, apply a depolarizing pulse to +20 mV or +40 mV for 1-2 seconds to activate and then inactivate the channels.[8][12]
-
Repolarize the membrane to -50 mV to measure the peak "tail current," which reflects the channels recovering from inactivation. This tail current is the primary measurement for quantifying hERG block.
-
Calculate the percentage of current inhibition at each concentration relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: A typical workflow for assessing hERG liability in drug discovery.
Caption: A logical flowchart for troubleshooting inconsistent hERG assay results.
References
- 1. Exposure-Response Relationships for Axatilimab in Patients with Chronic Graft-Versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suitability of commonly used excipients for electrophysiological in-vitro safety pharmacology assessment of effects on hERG potassium current and on rabbit Purkinje fiber action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing hERG Data Variability with Action Potential Waveforms [metrionbiosciences.com]
Technical Support Center: Minimizing Variability in INCB 3284 Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experimental outcomes involving INCB 3284, a potent and selective human C-C chemokine receptor 2 (CCR2) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable antagonist of the human C-C chemokine receptor 2 (CCR2). Its primary mechanism of action is to inhibit the binding of the monocyte chemoattractant protein-1 (MCP-1 or CCL2) to CCR2. This interaction is crucial for the recruitment of monocytes and macrophages to sites of inflammation. By blocking this binding, this compound inhibits downstream signaling events such as intracellular calcium mobilization and ERK phosphorylation.
Q2: What are the key in vitro assays to characterize the activity of this compound?
A2: The primary in vitro assays to characterize a CCR2 antagonist like this compound are:
-
CCR2 Radioligand Binding Assay: To determine the affinity of the compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
-
In Vitro Chemotaxis Assay: To measure the functional ability of the compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
-
Calcium Mobilization Assay: To assess the inhibition of CCL2-induced intracellular calcium flux in CCR2-expressing cells.
-
ERK Phosphorylation Assay: To measure the inhibition of CCL2-induced phosphorylation of extracellular signal-regulated kinase (ERK).
Q3: What are the reported in vitro potencies for this compound?
A3: Publicly available data for this compound indicates the following potencies:
| Assay Type | Target/Event | IC50 (nM) |
| MCP-1 Binding Antagonism | Human CCR2 | 3.7 |
| Chemotaxis Antagonism | - | 4.7 |
| Calcium Mobilization Inhibition | - | 6 |
| ERK Phosphorylation Inhibition | - | 2.6 |
| hERG Potassium Current Inhibition | - | 84,000 |
Q4: Which cell lines are appropriate for in vitro experiments with this compound?
A4: For in vitro assays, it is crucial to use cell lines that endogenously express human CCR2. Commonly used cell lines include:
-
THP-1: A human monocytic cell line.
-
Primary human peripheral blood mononuclear cells (PBMCs): These are primary cells and can provide more physiologically relevant data, but may also introduce more variability.
-
WEHI-274.1: A murine monocyte cell line that expresses murine CCR2, which can be useful for preclinical studies.[1]
Troubleshooting Guides
Issue 1: High Variability in Chemotaxis Assay Results
Potential Causes & Troubleshooting Steps:
-
Cell Health and Passage Number:
-
Problem: THP-1 cells can be difficult to work with and may show inconsistent migratory patterns.[2] Their characteristics can change with high passage numbers.
-
Solution: Use THP-1 cells at a low passage number. Maintain a consistent cell density during culture. Ensure cells are healthy and have high viability before starting the assay.
-
-
Serum in Assay Medium:
-
Problem: Serum contains chemoattractants that can cause high background migration, masking the effect of CCL2.
-
Solution: Perform the chemotaxis assay in serum-free medium or a medium with a low percentage of bovine serum albumin (BSA, e.g., 0.5%).[1]
-
-
Pore Size of Transwell Inserts:
-
Problem: An inappropriate pore size can lead to either too little or too much cell migration.
-
Solution: For THP-1 cells, a 5 µm pore size is commonly used. However, if background migration is high, consider using a smaller pore size, such as 3 µm.[2]
-
-
Cell Seeding Density:
-
Problem: The number of cells seeded in the transwell insert can affect the signal-to-noise ratio.
-
Solution: Optimize the cell seeding density. For THP-1 cells, a density of 50,000 cells/well has been shown to provide a good signal-to-noise ratio.[3]
-
-
Inconsistent CCR2 Expression:
-
Problem: The expression of CCR2 on THP-1 cells can be variable between different laboratory stocks.[2]
-
Solution: Regularly check for CCR2 expression using flow cytometry.
-
Issue 2: Inconsistent IC50 Values in Radioligand Binding Assays
Potential Causes & Troubleshooting Steps:
-
Radioligand Depletion:
-
Problem: If the amount of radioligand bound to the receptor is more than 10% of the total radioligand added, it can lead to an underestimation of the IC50 value.[4]
-
Solution: Adjust the concentration of the receptor preparation (cell membranes) to ensure that the bound radioactivity is less than 10% of the total.[4]
-
-
Assay Not Reaching Equilibrium:
-
Problem: For high-affinity ligands, the time required to reach binding equilibrium can be long. If the assay is stopped prematurely, the calculated IC50 value will be inaccurate.[4]
-
Solution: Determine the time to reach equilibrium by performing a time-course experiment. It may be necessary to extend the incubation time or increase the incubation temperature.[4]
-
-
High Nonspecific Binding:
-
Problem: High nonspecific binding of the radioligand can reduce the assay window and increase variability.
-
Solution: Optimize assay conditions to minimize nonspecific binding. This can include adjusting the buffer composition, adding detergents, or using filter plates pre-treated with blocking agents.
-
-
Compound Stability and Solubility:
-
Problem: The stability and solubility of this compound in the assay buffer can affect its effective concentration.
-
Solution: Ensure that this compound is fully dissolved in the assay buffer. Check for any precipitation during the assay. Prepare fresh compound dilutions for each experiment.
-
Issue 3: Poor Signal or High Background in Calcium Mobilization Assays
Potential Causes & Troubleshooting Steps:
-
Dye Loading and Leakage:
-
Problem: Inconsistent loading of calcium-sensitive dyes or leakage of the dye from the cells can lead to variable results.
-
Solution: Optimize the dye loading conditions (concentration, time, and temperature). Use a dye with better retention if leakage is an issue. Homogeneous assay kits that eliminate the need for a cell wash step can simplify the protocol and reduce variability.[5]
-
-
Cell Health and Adhesion:
-
Problem: Unhealthy or poorly adherent cells will not respond consistently to stimuli.
-
Solution: Ensure cells are healthy and well-adhered to the plate before starting the assay.
-
-
Agonist Concentration:
-
Problem: The concentration of the agonist (CCL2) used to stimulate the cells can affect the assay window.
-
Solution: Use a concentration of CCL2 that gives a submaximal response (e.g., EC80) to allow for the detection of antagonist activity.
-
-
Instrumentation Settings:
-
Problem: Incorrect settings on the fluorescence plate reader can lead to suboptimal signal detection.
-
Solution: Optimize the reader settings, including excitation and emission wavelengths, and gain settings. For cell-based assays, bottom-reading measurements are generally preferred.[6]
-
Experimental Protocols
CCR2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CCR2 receptor.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).[1]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).[1]
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.[1]
-
Wash Buffer: Cold PBS.[1]
-
Filtration Plate: 96-well filter plate.[1]
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Culture WEHI-274.1 cells and prepare a cell membrane suspension.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[1]
-
Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate and wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold.[1]
-
Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.[1]
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.[1]
In Vitro Chemotaxis Assay
This protocol measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human PBMCs.[1]
-
Chemoattractant: Recombinant human CCL2 (hCCL2).[1]
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.[1]
-
Transwell Inserts: 5 µm pore size for a 24-well plate.[1]
-
Detection Reagent: Calcein-AM or similar viability stain.[1]
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture THP-1 cells. Resuspend the cells in assay medium at a concentration of 2 x 10^6 cells/mL.[1]
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of this compound for 30 minutes at 37°C.[1]
-
Assay Setup:
-
Add assay medium containing hCCL2 (at a pre-determined optimal concentration) to the lower chamber of the transwell plate.[1] For a negative control, add assay medium without hCCL2.
-
Add the pre-incubated cell suspension to the upper chamber (the transwell insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
Add a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) to the lower wells and incubate as per the manufacturer's instructions.[1]
-
Alternatively, aspirate the medium from the lower chamber, add Calcein-AM, incubate for 30 minutes, and read the fluorescence.[1]
-
-
Data Analysis: Subtract the fluorescence reading of the negative control from all other readings. Plot the percentage of inhibition of migration (relative to the positive control with CCL2 alone) against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.[1]
Mandatory Visualization
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
References
- 1. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. corning.com [corning.com]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Validating the CCR2 Antagonistic Activity of INCB3284 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of INCB3284, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, with other relevant alternatives. Supporting experimental data and detailed methodologies for key assays are presented to facilitate informed decisions in drug development and research applications.
The C-C chemokine ligand 2 (CCL2)-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and is implicated in a variety of inflammatory and autoimmune diseases, as well as cancer.[1][2] Antagonizing this pathway is a promising therapeutic strategy. INCB3284 has been identified as a potent and selective antagonist of human CCR2 (hCCR2).[3][4]
Comparative In Vitro Activity of CCR2 Antagonists
The following table summarizes the in vitro antagonistic activity of INCB3284 and comparator molecules against the CCR2 receptor. Data is presented as the half-maximal inhibitory concentration (IC50), a measure of the antagonist's potency. Lower IC50 values indicate higher potency.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| INCB3284 | MCP-1 Binding | hCCR2 | 3.7 | [3][5] |
| Chemotaxis | - | 4.7 | [3][5] | |
| Calcium Mobilization | - | 6 | [3] | |
| ERK Phosphorylation | - | 2.6 | [3] | |
| INCB3344 | Radioligand Binding (Human) | - | 5.1 | [6] |
| Radioligand Binding (Mouse) | WEHI-274.1 | 9.5 | [6] | |
| RS504393 | Proliferation | A549 cells | - | [7] |
Selectivity Profile of INCB3284
A key attribute of a successful therapeutic antagonist is its selectivity for the intended target over other related receptors. INCB3284 has demonstrated high selectivity for CCR2. At a concentration of 1 µM, it showed no significant inhibitory activity against a panel of over 50 ion channels, transporters, and other chemokine receptors, including CCR1, CCR3, CCR5, CXCR3, and CXCR5.[3][5]
CCR2 Signaling Pathway
The binding of CCL2 to its receptor, CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[6] This activation leads to the dissociation of G protein subunits, which in turn triggers downstream pathways crucial for cell migration, survival, and proliferation, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][7][8]
Caption: Simplified CCR2 signaling cascade.
Experimental Protocols
Detailed methodologies for two key in vitro assays used to validate CCR2 antagonism are provided below.
CCR2 Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a CCR2 radioligand binding assay.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).[6]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).[6]
-
Test Compound: CCR2 antagonist (e.g., INCB3284).
-
Assay Buffer: RPMI 1640 with 1% BSA.[6]
-
Wash Buffer: Cold PBS.[6]
-
Filtration Plate: 96-well filter plate.[6]
-
Scintillation Counter. [6]
Procedure:
-
Culture and prepare WEHI-274.1 cells.
-
In a 96-well filter plate, incubate a fixed concentration of 125I-mCCL2 with varying concentrations of the test compound and a constant number of cells.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separate the cells (with bound radioligand) from the unbound radioligand by vacuum filtration.
-
Wash the filters with cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
In Vitro Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
Caption: Workflow for an in vitro chemotaxis assay.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[6]
-
Chemoattractant: Recombinant human CCL2 (hCCL2).[6]
-
Test Compound: CCR2 antagonist (e.g., INCB3284).
-
Assay Medium: RPMI 1640 with 0.5% BSA.[6]
-
Assay Plate: Transwell plate (e.g., 24-well with inserts).
-
Detection Reagent: A fluorescent dye that stains cells (e.g., Calcein-AM).
-
Fluorescence Plate Reader. [6]
Procedure:
-
Culture THP-1 cells or isolate PBMCs. Resuspend the cells in assay medium.[6]
-
Pre-incubate the cells with various concentrations of the test compound.[6]
-
Add assay medium containing hCCL2 to the lower wells of the Transwell plate.[6]
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the top of each insert.[6]
-
Incubate the plate to allow for cell migration through the porous membrane of the insert towards the CCL2 gradient.
-
Remove the inserts and quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye.
-
Plot the percentage of inhibition of chemotaxis against the log concentration of the test compound to determine the IC50 value.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to INCB3284 and Other Commercially Available CCR2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the C-C chemokine receptor type 2 (CCR2) inhibitor INCB3284 against other commercially available alternatives. The information presented is supported by experimental data to aid in the selection of the most suitable compound for preclinical and clinical research.
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, as well as in cancer progression, making CCR2 a compelling therapeutic target. A number of small molecule CCR2 antagonists have been developed to block this pathway. This guide focuses on a comparative analysis of INCB3284 and other notable commercially available CCR2 inhibitors, including PF-4136309, BMS-741672, JNJ-41443532, CCX872-B, Cenicriviroc, and MK-0812.
Quantitative Performance Data
The following table summarizes the in vitro potency of INCB3284 and its competitors in various assays. The data, presented as IC50 (nM) or Ki (nM), has been compiled from publicly available literature. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
| Compound | CCR2 Binding Assay (IC50/Ki, nM) | Chemotaxis Assay (IC50, nM) | Calcium Mobilization (IC50, nM) | hERG Inhibition (IC50, µM) | Selectivity Highlights |
| INCB3284 | 3.7[1][2] | 4.7[1][2] | 6.0[2] | 84[1][2] | No significant activity against a panel of over 50 ion channels, transporters, and other chemokine receptors (including CCR1, CCR3, CCR5, CXCR3, and CXCR5) at 1 µM.[2] |
| PF-4136309 | 5.2 (human), 17 (mouse), 13 (rat)[3] | 3.9 (human), 16 (mouse), 2.8 (rat)[3] | 3.3[3] | 20[3] | No significant inhibitory activity at 1 µM against a panel of over 50 ion channels, transporters, and other chemokine receptors (including CCR1, CCR3, CCR5, CXCR3, and CXCR5).[3] |
| BMS-741672 | 1.1[4] | 0.67[4] | Not explicitly reported | Not explicitly reported | >700-fold selective for CCR2 over CCR5.[4] |
| JNJ-41443532 | 37 (human), 9,600 (mouse, Ki) | 30 | Not explicitly reported | Not explicitly reported | Selective for human CCR2. |
| CCX872-B | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported | A selective CCR2 antagonist. |
| Cenicriviroc | Nanomolar potency (dual CCR2/CCR5 antagonist) | Not explicitly reported | Not explicitly reported | Not explicitly reported | Dual antagonist of CCR2 and CCR5.[5] |
| MK-0812 | 4.5 | 3.2 | Not explicitly reported | Not explicitly reported | Potent and selective CCR2 antagonist.[6] |
CCR2 Signaling Pathway
The binding of the chemokine CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This process is primarily mediated by the Gαi subunit of the heterotrimeric G protein. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. More critically for monocyte function, the dissociation of the G protein subunits (Gαi and Gβγ) initiates downstream pathways crucial for chemotaxis, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK pathway. These pathways ultimately regulate cell polarity, actin polymerization, and integrin activation, facilitating the directed migration of monocytes along a CCL2 gradient. CCR2 antagonists, such as INCB3284, act by binding to the CCR2 receptor and preventing the binding of CCL2, thereby blocking these downstream signaling events.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Experimental Workflow
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or a cell line recombinantly expressing human CCR2.
-
Radioligand: Typically 125I-labeled human CCL2.
-
Assay Buffer: A suitable buffer such as RPMI 1640 supplemented with BSA.
-
Test Compounds: Serial dilutions of the CCR2 inhibitor.
-
Filtration Plate: 96-well glass fiber filter plates (e.g., Millipore GF/C).
-
Scintillation Fluid and Counter.
Procedure:
-
Cell membranes or whole cells expressing CCR2 are prepared.
-
In a 96-well plate, the cell preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR2 ligand.
-
The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through the filter plate, which traps the cell membranes or whole cells with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
After drying the filters, scintillation fluid is added, and the radioactivity is measured using a scintillation counter.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
Chemotaxis Assay
This functional assay measures the ability of a CCR2 inhibitor to block the migration of cells towards a CCL2 gradient.
Experimental Workflow
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to In Vivo Control Experiments for the CCR2 Antagonist INCB3284
In the development of targeted therapies, rigorous in vivo studies are paramount to establishing efficacy and understanding the biological effects of a new chemical entity. For researchers investigating the C-C chemokine receptor 2 (CCR2) antagonist INCB3284, the design of well-controlled experiments is critical for generating robust and publishable data. This guide provides an objective comparison of control strategies for in vivo studies of INCB3284, supported by experimental data from published literature and detailed protocols.
INCB3284 is a potent and selective antagonist of the human CCR2 receptor, with an IC50 of 3.7 nM for inhibiting the binding of its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1] The CCL2-CCR2 signaling axis is a key driver of monocyte and macrophage recruitment to sites of inflammation and is implicated in a variety of inflammatory and autoimmune diseases, as well as cancer.[1] Therefore, in vivo evaluation of INCB3284 requires careful consideration of appropriate animal models and control groups to isolate the specific effects of CCR2 antagonism.
Comparative Efficacy of INCB3284 in a Hemorrhagic Shock Model
A key aspect of in vivo studies is the direct comparison of the investigational drug to a placebo or vehicle control. Below is a summary of data from a study evaluating INCB3284 in a rat model of hemorrhagic shock.
| Treatment Group | Dose | N | Fluid Requirement (mL/kg) | Mortality (%) |
| Vehicle Control | - | 10 | 25.3 ± 2.4 | 50 |
| INCB3284 | 1.1 µmol/kg | 8 | 15.1 ± 2.1 | Not Reported |
| INCB3284 | 5.5 µmol/kg | 8 | 10.6 ± 1.5 | 0* |
| Maraviroc (CCR5 Antagonist) | 5.5 µmol/kg | 8 | 23.9 ± 3.1 | Not Reported |
*p < 0.05 compared to vehicle control. Data adapted from[2].
Experimental Protocols
A well-defined experimental protocol is the foundation of reproducible in vivo research. Below are detailed methodologies for key experiments involving INCB3284 and appropriate controls.
Hemorrhagic Shock Model in Rats
This protocol is adapted from a study investigating the effect of INCB3284 on fluid requirements and survival in a rat model of hemorrhagic shock.[2]
1. Animal Model:
-
Male Sprague-Dawley rats.
2. Experimental Groups:
-
Vehicle control.
-
INCB3284 (low dose, e.g., 1.1 µmol/kg).
-
INCB3284 (high dose, e.g., 5.5 µmol/kg).
-
Negative Control: Maraviroc (CCR5 antagonist, 5.5 µmol/kg) to demonstrate specificity for CCR2.
3. Procedure:
-
Anesthetize rats and catheterize the femoral artery and vein for blood pressure monitoring, blood withdrawal, and drug/fluid administration.
-
Induce hemorrhagic shock by withdrawing blood to achieve and maintain a mean arterial pressure (MAP) of 30-35 mmHg for a specified period (e.g., 60 minutes).
-
Administer INCB3284, vehicle, or control compound intravenously. The vehicle composition should be identical to that used to dissolve INCB3284.
-
Begin fluid resuscitation with a balanced salt solution (e.g., Ringer's lactate) to maintain a target MAP (e.g., 80 mmHg).
-
Record the total volume of resuscitation fluid required over the experimental period (e.g., 240 minutes).
-
Monitor survival rates for each group.
4. Endpoint Analysis:
-
Primary endpoints: Total resuscitation fluid volume, survival rate.
-
Secondary endpoints: Hemodynamic parameters (MAP, heart rate), blood gas analysis, and inflammatory cytokine levels in plasma or tissue homogenates.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design can aid in understanding the rationale for control experiments.
Control Experiments in Other Relevant In Vivo Models
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
-
Vehicle Control: The vehicle used to formulate INCB3284 (e.g., a solution of DMSO and carboxymethyl cellulose) should be administered to a control group on the same schedule as the drug.[3]
-
Positive Control: A standard-of-care therapeutic for rheumatoid arthritis, such as methotrexate or a TNF-α inhibitor, can be used as a positive control to benchmark the efficacy of INCB3284.
-
Alternative CCR2 Antagonist: Comparison with another well-characterized CCR2 antagonist, such as PF-4136309, can provide valuable comparative data.[4]
Atherosclerosis: Apolipoprotein E-Deficient (ApoE-/-) Mouse Model
-
Vehicle Control: ApoE-/- mice fed a high-fat diet and treated with the vehicle serve as the primary control group to assess the natural progression of atherosclerosis.[5]
-
Genetic Control: The use of CCR2 knockout mice (CCR2-/-) on an ApoE-/- background can confirm that the observed effects are indeed mediated through CCR2.
-
Comparator Compound: Other CCR2 antagonists that have been studied in atherosclerosis models, such as RS-504393, can be used for comparative efficacy studies.[6]
Cancer: Xenograft or Genetically Engineered Mouse Models
-
Vehicle Control: In tumor xenograft models, animals bearing tumors and receiving the vehicle are essential to determine the baseline tumor growth rate.
-
Standard-of-Care Control: A relevant chemotherapeutic agent or immunotherapy for the specific cancer type being studied (e.g., gemcitabine for pancreatic cancer) should be included as a positive control.
-
Mechanism-of-Action Control: To confirm that the anti-tumor effects are mediated by targeting host immune cells, studies can be performed in immunodeficient mice reconstituted with CCR2-deficient hematopoietic cells.
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemokine (C-C Motif) Receptor 2 Antagonist INCB3284 Reduces Fluid Requirements and Protects From Hemodynamic Decompensation During Resuscitation From Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the Nuances of CCR2 Inhibition through Genetic Knockout versus the Pharmacological Antagonist INCB3284
For researchers, scientists, and drug development professionals, understanding the intricacies of target validation is paramount. The C-C chemokine receptor 2 (CCR2) has emerged as a critical player in a myriad of inflammatory and autoimmune diseases, making it a prime therapeutic target. This guide provides an in-depth, objective comparison of two primary methodologies used to probe CCR2 function: genetic knockout (KO) of the Ccr2 gene and pharmacological inhibition using the potent and selective antagonist, INCB3284.
This comprehensive analysis delves into the experimental data, presenting a clear picture of the performance, advantages, and limitations of each approach. By examining quantitative data from in vitro and in vivo studies, alongside detailed experimental protocols and visual representations of key biological and experimental frameworks, this guide aims to equip researchers with the knowledge to make informed decisions in their own investigations of the CCR2 signaling axis.
At a Glance: Genetic Knockout vs. Pharmacological Inhibition
| Feature | Genetic Knockout of CCR2 | Pharmacological Inhibition with INCB3284 |
| Mechanism of Action | Complete and permanent ablation of CCR2 protein expression. | Reversible and competitive antagonism of the CCR2 receptor. |
| Specificity | Highly specific to the Ccr2 gene. | Highly selective for CCR2, but potential for off-target effects exists.[1] |
| Temporal Control | Constitutive loss of function from embryonic development. | Acute, dose-dependent, and reversible inhibition. |
| Compensatory Mechanisms | Potential for developmental compensation by other chemokine receptors or signaling pathways. | Less likely to induce long-term compensatory changes with acute administration. |
| Translational Relevance | Provides a "gold standard" for understanding the complete loss of protein function. | More closely mimics a clinical therapeutic strategy. |
| Experimental Applications | Ideal for fundamental research into the lifelong role of CCR2. | Suited for preclinical validation of a therapeutic agent and studying the effects of acute receptor blockade. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing either CCR2 genetic knockout models or the pharmacological inhibitor INCB3284.
Table 1: In Vitro Potency of INCB3284
| Assay Type | Target | Cell Line | IC50 (nM) |
| Radioligand Binding | Human CCR2 | THP-1 | 3.7[1] |
| Chemotaxis Inhibition | Human Monocytes | Primary Cells | 4.7[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy in a Mouse Model of Rheumatoid Arthritis
| Intervention | Parameter | Readout | Result |
| CCR2 Knockout | Disease Severity | Clinical Score | Exacerbated disease phenotype compared to wild-type mice.[2][3] |
| INCB3284 | Monocyte Infiltration | Reduction in CCR2+ Osteoclast Progenitors | Significant reduction in the homing of CCR2hi osteoclast progenitors to the affected bone.[4][5] |
| INCB3284 + Methotrexate | Disease Severity | Clinical Score | Significant decrease in disease clinical score.[4][5] |
Table 3: Effect on Monocyte/Macrophage Infiltration in Inflammatory Models
| Model | Intervention | Tissue | Reduction in Monocyte/Macrophage Infiltration |
| Subarachnoid Hemorrhage | CCR2 Knockout | Meninges | Significant reduction in infiltrating immune cells, particularly Ly6Chi monocytes.[6] |
| Traumatic Brain Injury | CCR2 Knockout | Brain | ~80-90% reduction in macrophage numbers early post-TBI.[7] |
| Myocardial Infarction | CCR2 Knockout | Central Nervous System | Abrogated recruitment of CCR2+ monocytes.[8] |
| Status Epilepticus | INCB3284 | Hippocampus | Limited monocyte recruitment and reduced numbers of Iba1+ macrophages.[9][10] |
| Pressure Overload | CCR2 Antagonist (RS-504393) | Heart | Suppressed increase in CCR2+ infiltrating macrophages.[11] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate CCR2 knockout and INCB3284 efficacy.
In Vitro Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, CCL2.
-
Cell Preparation:
-
Human monocytic THP-1 cells, which endogenously express CCR2, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Prior to the assay, cells are serum-starved for 4-6 hours in RPMI-1640 with 0.5% bovine serum albumin (BSA).
-
Cells are harvested, washed, and resuspended in assay buffer (RPMI-1640 with 0.5% BSA) at a concentration of 1 x 106 cells/mL.
-
-
Assay Procedure:
-
A 24-well plate with 5 µm pore size Transwell® inserts is used.
-
The lower chamber of the wells is filled with assay buffer containing recombinant human CCL2 (typically at a concentration that elicits a submaximal chemotactic response, e.g., 10 ng/mL). Control wells contain assay buffer alone.
-
A 100 µL aliquot of the cell suspension, pre-incubated for 30 minutes with either INCB3284 at various concentrations or vehicle control, is added to the upper chamber of the Transwell® insert.
-
The plate is incubated for 3-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the non-migrated cells in the upper chamber are removed.
-
The migrated cells on the lower side of the membrane are fixed and stained with a fluorescent dye (e.g., Calcein-AM).
-
The number of migrated cells is quantified by measuring fluorescence intensity using a plate reader. The percentage of inhibition is calculated relative to the vehicle control.
-
In Vivo Measurement of Inflammatory Cell Infiltration by Flow Cytometry
This protocol allows for the quantification of specific immune cell populations that have infiltrated a tissue in response to an inflammatory stimulus in both CCR2 knockout and INCB3284-treated mice.
-
Animal Model and Treatment:
-
An inflammatory condition is induced in wild-type and CCR2 knockout mice (e.g., intraperitoneal injection of thioglycollate to induce peritonitis, or collagen-induced arthritis).
-
For pharmacological studies, wild-type mice are treated with INCB3284 (e.g., administered orally or via intraperitoneal injection at a specified dose and frequency) or a vehicle control.
-
-
Tissue Collection and Single-Cell Suspension Preparation:
-
At a predetermined time point after the inflammatory challenge, animals are euthanized, and the inflamed tissue (e.g., peritoneal lavage fluid, synovium, or brain) is collected.
-
Tissues are mechanically dissociated and/or enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Red blood cells are lysed using an ACK lysis buffer.
-
The cell suspension is passed through a cell strainer (e.g., 70 µm) to remove clumps.
-
-
Flow Cytometry Staining and Analysis:
-
The single-cell suspension is incubated with an Fc block (anti-CD16/32) to prevent non-specific antibody binding.
-
Cells are then stained with a cocktail of fluorescently-labeled antibodies specific for cell surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD11b and F4/80 for macrophages, and Ly6C for inflammatory monocytes).
-
A viability dye is included to exclude dead cells from the analysis.
-
Data is acquired on a flow cytometer.
-
The acquired data is analyzed using specialized software (e.g., FlowJo) to gate on specific cell populations and quantify their numbers or proportions within the total leukocyte population.
-
Discussion and Conclusion
The choice between utilizing a genetic knockout model and a pharmacological inhibitor for studying CCR2 function is multifaceted and depends heavily on the specific research question.
Genetic knockout of CCR2 provides an unequivocal model of the consequences of a complete and lifelong absence of the receptor. This approach is invaluable for understanding the fundamental biological roles of CCR2 in development, homeostasis, and disease pathogenesis. However, the constitutive nature of the knockout can lead to the development of compensatory mechanisms, where other signaling pathways may be upregulated to mitigate the absence of CCR2 signaling. This can sometimes complicate the interpretation of the results in the context of a potential therapeutic intervention in adults. For instance, some studies have surprisingly shown that CCR2 knockout can exacerbate disease in models of rheumatoid arthritis, suggesting a more complex, regulatory role for this receptor than simple pro-inflammatory signaling.[2][3]
On the other hand, pharmacological inhibition with INCB3284 offers a more clinically relevant approach. It allows for acute, dose-dependent, and reversible blockade of CCR2, mimicking how a drug would be used in a therapeutic setting. This is particularly useful for preclinical studies aimed at validating CCR2 as a drug target and for investigating the effects of inhibiting the receptor in an established disease state. The high selectivity of INCB3284 for CCR2 minimizes, but does not entirely eliminate, the risk of off-target effects, which is a common consideration for small molecule inhibitors.[1][12] Studies using INCB3284 and other CCR2 antagonists have demonstrated efficacy in reducing monocyte infiltration and inflammation in various preclinical models, supporting its therapeutic potential.[4][5][9][10][13]
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental arthritis in CC chemokine receptor 2-null mice closely mimics severe human rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental arthritis in CC chemokine receptor 2–null mice closely mimics severe human rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone [frontiersin.org]
- 5. Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. CCR2 Deficiency Impairs Macrophage Infiltration and Improves Cognitive Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR2+ monocytes promote white matter injury and cognitive dysfunction after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCR2+ Monocyte-Derived Infiltrating Macrophages Are Required for Adverse Cardiac Remodeling During Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Chemokine (C-C Motif) Receptor 2 Antagonist INCB3284 Reduces Fluid Requirements and Protects From Hemodynamic Decompensation During Resuscitation From Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB 3284 as a tool compound for validating CCR2 as a drug target
A Comparative Guide for Researchers
The C-C chemokine receptor 2 (CCR2) has emerged as a critical drug target for a multitude of inflammatory and autoimmune diseases due to its central role in mediating the migration of monocytes and macrophages to sites of inflammation. Validating CCR2's therapeutic potential requires potent, selective, and well-characterized tool compounds. INCB3284, a small molecule antagonist of CCR2, has been extensively utilized for this purpose. This guide provides a comprehensive comparison of INCB3284 with other CCR2 antagonists, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Performance Comparison of CCR2 Antagonists
INCB3284 demonstrates high potency in inhibiting the binding of the primary CCR2 ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), and subsequent cell migration.[1] Its efficacy is comparable to or exceeds that of other well-known CCR2 antagonists. The following table summarizes the in vitro potencies of INCB3284 and selected alternative compounds against human CCR2.
| Compound | Target(s) | Assay Type | IC50 (nM) | Reference |
| INCB3284 | CCR2 | Binding (hCCR2) | 3.7 | [1] |
| Chemotaxis (hCCR2) | 4.7 | [1] | ||
| INCB8761 / PF-4136309 | CCR2 | Binding | 5.2 | [2] |
| Chemotaxis | 3.9 | [2] | ||
| CCX140-B | CCR2 | Not Specified | Potent (diabetic nephropathy trials) | [3][4] |
| CCX872-B | CCR2 | Not Specified | Potent (pancreatic cancer trials) | |
| MLN1202 (Antibody) | CCR2 | Not Specified | Biologically active in clinical trials | [5] |
Clinical Development Landscape
The clinical development of CCR2 antagonists has faced challenges, with several candidates failing to meet primary endpoints in clinical trials for conditions like rheumatoid arthritis.[5][6] However, research continues in other indications. INCB3284 entered Phase IIa trials for rheumatoid arthritis and multiple sclerosis.[7] Other notable antagonists have also progressed to various clinical stages, highlighting the continued interest in this target.
| Compound | Indication(s) | Highest Completed/Ongoing Phase | Status |
| INCB3284 | Rheumatoid Arthritis, Multiple Sclerosis | Phase IIa | Development appears to be discontinued |
| INCB8761 / PF-4136309 | Pancreatic Cancer | Phase II | Terminated |
| CCX140-B | Diabetic Nephropathy, Focal Segmental Glomerulosclerosis | Phase II | Completed |
| CCX872-B | Pancreatic Cancer | Phase Ib | Completed |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of drug targets. Below are methodologies for key in vitro assays used to characterize CCR2 antagonists.
Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: A cell line endogenously expressing or engineered to express human CCR2 (e.g., THP-1 monocytes).
-
Radioligand: [125I]-CCL2 or other suitable radiolabeled CCR2 ligand.
-
Test Compound: INCB3284 or other CCR2 antagonists.
-
Assay Buffer: Typically contains a buffer salt (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protein carrier (e.g., BSA).
-
Wash Buffer: Cold assay buffer.
-
Filtration Plate: 96-well glass fiber filter plates.
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Cell Preparation: Culture and harvest cells expressing CCR2.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.
-
Incubation: Add the cell suspension to the wells and incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
Materials:
-
Cells: CCR2-expressing cells capable of chemotaxis (e.g., THP-1 monocytes or primary human monocytes).
-
Chemoattractant: Recombinant human CCL2.
-
Test Compound: INCB3284 or other CCR2 antagonists.
-
Assay Medium: Appropriate cell culture medium (e.g., RPMI 1640) with a low concentration of serum or BSA.
-
Transwell Inserts: Cell culture inserts with a microporous membrane (typically 5 µm pore size for monocytes).
-
Detection Reagent: A reagent to quantify migrated cells (e.g., Calcein AM).
Procedure:
-
Assay Setup: Add assay medium containing CCL2 to the lower wells of a 24-well plate.
-
Cell Preparation: Pre-incubate the cells with various concentrations of the test compound.
-
Cell Addition: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Place the inserts into the wells containing the chemoattractant and incubate for a few hours to allow cell migration.
-
Quantification: Remove non-migrated cells from the upper surface of the insert. Quantify the migrated cells on the lower surface of the membrane or in the lower well using a suitable detection method.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the cell migration induced by CCL2 (IC50 value).
In Vivo Model: Thioglycollate-Induced Peritonitis
This widely used mouse model assesses the in vivo efficacy of CCR2 antagonists in blocking monocyte/macrophage recruitment to an inflammatory site.
Materials:
-
Animals: Mice (e.g., C57BL/6).
-
Inflammatory Stimulus: Sterile 3% thioglycollate broth.[3][8]
-
Test Compound: INCB3284 or other CCR2 antagonists formulated for in vivo administration.
-
Vehicle Control: The formulation vehicle for the test compound.
-
Peritoneal Lavage Buffer: Cold PBS or HBSS.
-
Flow Cytometer and Antibodies: For quantifying recruited immune cells (e.g., anti-CD11b, anti-F4/80).
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage) at a predetermined time before the inflammatory challenge.
-
Induction of Peritonitis: Inject sterile thioglycollate broth into the peritoneal cavity of the mice.[3][8]
-
Cell Recruitment: Allow a specific period (e.g., 24-72 hours) for the recruitment of inflammatory cells into the peritoneal cavity.
-
Peritoneal Lavage: Euthanize the mice and collect the peritoneal exudate cells by washing the peritoneal cavity with cold lavage buffer.[3]
-
Cell Quantification: Count the total number of recruited cells.
-
Flow Cytometry Analysis: Use flow cytometry with specific cell surface markers to identify and quantify the different immune cell populations (e.g., monocytes, macrophages, neutrophils) in the peritoneal lavage fluid.
-
Data Analysis: Compare the number of recruited monocytes/macrophages in the compound-treated group to the vehicle-treated group to determine the in vivo efficacy of the CCR2 antagonist.
Visualizing the Role of CCR2 and its Antagonism
The following diagrams illustrate the CCR2 signaling pathway, a typical experimental workflow for evaluating CCR2 antagonists, and a comparative overview of INCB3284.
Caption: Simplified CCR2 signaling pathway leading to chemotaxis.
Caption: Workflow for evaluating a CCR2 antagonist.
Caption: INCB3284 as a tool for CCR2 target validation.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. A Natural CCR2 Antagonist Relieves Tumor-associated Macrophage-mediated Immunosuppression to Produce a Therapeutic Effect for Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.ttu.edu [depts.ttu.edu]
- 4. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Natural CCR2 Antagonist Relieves Tumor-associated Macrophage-mediated Immunosuppression to Produce a Therapeutic Effect for Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB 3284: A Comparative Analysis of its Cross-reactivity with Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
INCB 3284, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), has demonstrated significant promise in preclinical and clinical studies for various inflammatory and autoimmune diseases. A critical aspect of its pharmacological profile is its selectivity, which dictates its potential for on-target efficacy versus off-target side effects. This guide provides a comprehensive comparison of this compound's activity at CCR2 with its cross-reactivity against other chemokine receptors, supported by available experimental data and detailed methodologies.
Data Presentation: Quantitative Analysis of this compound's Receptor Activity
The selectivity of this compound is highlighted by its high potency for CCR2 in contrast to its minimal activity at other chemokine receptors. The following table summarizes the key quantitative data available.
| Receptor | Assay Type | Ligand/Stimulus | Cell Line | IC50 (nM) | Reference |
| hCCR2 | Radioligand Binding | [125I]-MCP-1 | THP-1 | 3.7 | [1] |
| hCCR2 | Chemotaxis | MCP-1 | Monocytes | 4.7 | [1] |
| hCCR2 | Calcium Mobilization | MCP-1 | - | 6 | [1] |
| hCCR2 | ERK Phosphorylation | MCP-1 | - | 2.6 | [1] |
| hCCR1 | Functional Assay | - | - | >1000 | [1][2] |
| hCCR3 | Functional Assay | - | - | >1000 | [1][2] |
| hCCR5 | Functional Assay | - | - | >1000 | [1][2] |
| hCXCR3 | Functional Assay | - | - | >1000 | [1][2] |
| hCXCR5 | Functional Assay | - | - | >1000 | [1][2] |
Note: For CCR1, CCR3, CCR5, CXCR3, and CXCR5, specific IC50 values are not publicly available. However, multiple sources confirm "no significant inhibitory activity" at a concentration of 1 µM (1000 nM)[1][2].
Experimental Protocols
The data presented above were generated using standard and robust in vitro assays. The following sections detail the general methodologies employed in these key experiments.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.
Objective: To determine the IC50 value of this compound for the human CCR2 receptor.
General Protocol:
-
Cell Culture and Membrane Preparation: Human monocytic cell lines, such as THP-1, which endogenously express CCR2, are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of cell membrane preparation, a constant concentration of a radiolabeled CCR2 ligand (e.g., [125I]-MCP-1), and varying concentrations of the test compound (this compound).
-
Incubation: The plates are incubated at room temperature for a specific period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter plate. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Objective: To determine the IC50 value of this compound in inhibiting MCP-1-induced monocyte chemotaxis.
General Protocol:
-
Cell Preparation: Primary human monocytes or a monocytic cell line (e.g., THP-1) are isolated and suspended in a suitable assay medium.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber or a plate with a porous membrane insert) is used. The lower chamber contains the chemoattractant (MCP-1) at a concentration that induces maximal cell migration. The upper chamber contains the cell suspension pre-incubated with varying concentrations of this compound.
-
Incubation: The chamber is incubated at 37°C in a humidified CO2 incubator for a period sufficient to allow cell migration (typically 1-3 hours).
-
Quantification of Migrated Cells: The number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence intensity with a plate reader.
-
Data Analysis: The percentage of inhibition of cell migration at each concentration of this compound is calculated, and the IC50 value is determined using non-linear regression.
Mandatory Visualizations
CCR2 Signaling Pathway
The binding of the chemokine ligand CCL2 (also known as MCP-1) to its receptor CCR2 initiates a cascade of intracellular signaling events that are crucial for monocyte and macrophage recruitment and activation. This compound acts as an antagonist, blocking these downstream signals.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cross-Reactivity Screening
To assess the selectivity of a compound like this compound, it is screened against a panel of related receptors. The following diagram illustrates a typical workflow for such a screening process.
References
A Comparative Analysis of INCB3284 and Other CCR2 Antagonists in Preclinical Inflammatory Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the C-C chemokine receptor 2 (CCR2) antagonist INCB3284 against other relevant alternatives, supported by available preclinical data. This document summarizes key quantitative findings in structured tables, details experimental methodologies, and visualizes essential biological pathways and workflows.
Introduction to CCR2 Antagonism
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy. INCB3284 is a potent and selective small molecule antagonist of human CCR2.[1][2][3][4][5] This guide compares the preclinical profile of INCB3284 with other CCR2 antagonists, focusing on their in vitro potency and in vivo efficacy in relevant animal models.
In Vitro Potency and Selectivity Comparison
A direct comparison of the in vitro potency of CCR2 antagonists is crucial for understanding their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for INCB3284 and another notable CCR2 antagonist, PF-4136309, against human CCR2.
| Compound | Target | Assay Type | IC50 (nM) | Source |
| INCB3284 | hCCR2 | MCP-1 Binding | 3.7 | [3][4][5] |
| hCCR2 | Chemotaxis | 4.7 | [3][4][5] | |
| hCCR2 | Calcium Mobilization | 6 | [5] | |
| hCCR2 | ERK Phosphorylation | 2.6 | [5] | |
| PF-4136309 | hCCR2 | MCP-1 Binding | 5.2 | [6] |
| hCCR2 | Chemotaxis | 3.9 | [6] |
INCB3284 demonstrates high selectivity for CCR2, with no significant activity against other chemokine receptors such as CCR1, CCR3, CCR5, CXCR3, and CXCR5 at a concentration of 1 µM.[3][5] However, it does exhibit some off-target activity at the hERG potassium channel, with an IC50 of 84 µM.[3][4] Similarly, PF-4136309 shows high selectivity for CCR2 over a panel of other G-protein coupled receptors.[6]
In Vivo Efficacy in Preclinical Models
Hemorrhagic Shock Model in Rats
A study in a rat model of hemorrhagic shock compared the efficacy of INCB3284 with the CCR5 antagonist Maraviroc and a vehicle control.
| Treatment Group | Dose | Endpoint | Result | Source |
| INCB3284 | 5.5 µmol/kg | Fluid Requirement Reduction | 58% ± 11% | [7] |
| 5.5 µmol/kg | Mortality Rate | 0% | [7] | |
| Maraviroc | 5.5 µmol/kg | Fluid Requirement Reduction | Indistinguishable from vehicle | [7] |
| Vehicle | - | Mortality Rate | 50% | [7] |
These results indicate that CCR2 antagonism with INCB3284 significantly reduced fluid requirements and mortality in this model, whereas blockade of CCR5 with Maraviroc had no effect.[7]
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. The following are protocols for key animal models used in the evaluation of CCR2 antagonists.
Thioacetamide-Induced Liver Fibrosis in Rats
This model is used to assess the anti-fibrotic effects of therapeutic agents.
-
Induction of Fibrosis: Intraperitoneal (i.p.) injection of thioacetamide (TAA) at a dose of 150-200 mg/kg body weight.[1][8]
-
Dosing Regimen: TAA is typically administered twice weekly for the initial 1-2 weeks, followed by a reduced frequency.[1] A common protocol involves i.p. administration of 150 mg/kg TAA three times per week for 11 weeks.[8] Another protocol uses 200 mg/kg of TAA once a week for 24 weeks to induce advanced fibrosis with lower mortality.[9]
-
Treatment Administration: The investigational drug (e.g., a CCR2 antagonist) or vehicle is administered according to the specific study design, often starting before or concurrently with TAA induction.
-
Endpoint Analysis: Liver tissue is collected for histological analysis (e.g., H&E and Sirius Red staining) to assess the degree of fibrosis. Biochemical markers of liver damage (e.g., ALT, AST) in serum are also measured.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Animal Model: DBA/1 mice are highly susceptible.[10] C57BL/6 mice can also be used, but the protocol may require modification.[11]
-
Immunization:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).[10][12]
-
Booster Immunization (Day 21): A booster injection of 100 µg of chicken type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[10][12]
-
-
Treatment Administration: The CCR2 antagonist or vehicle is typically administered daily, starting from the day of the booster immunization or at the onset of clinical signs of arthritis.
-
Clinical Assessment: The severity of arthritis is monitored using a clinical scoring system based on paw swelling and inflammation.[13]
-
Endpoint Analysis: At the end of the study, paws are collected for histological analysis of joint inflammation, cartilage destruction, and bone erosion. Cytokine levels in the serum and synovium can also be measured.
Thioglycollate-Induced Peritonitis in Mice
This model is used to study acute inflammation and leukocyte recruitment.
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.[14]
-
Induction of Peritonitis: A single intraperitoneal (i.p.) injection of 1-3 ml of sterile 3% thioglycollate medium.[15][16] The thioglycollate solution should be "aged" (stored at room temperature for several weeks) to enhance its inflammatory properties.[16]
-
Treatment Administration: The CCR2 antagonist or vehicle is administered prior to or at the time of thioglycollate injection.
-
Endpoint Analysis: At specific time points after induction (e.g., 4, 24, 48 hours), the peritoneal cavity is lavaged to collect exudate cells. The total number of recruited leukocytes (neutrophils and monocytes/macrophages) is quantified by cell counting, and differential cell counts are determined by flow cytometry or cytological staining.[14]
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) help to illustrate the signaling pathway targeted by INCB3284 and the general workflow of a preclinical study.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies | Semantic Scholar [semanticscholar.org]
- 3. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemokine (C-C Motif) Receptor 2 Antagonist INCB3284 Reduces Fluid Requirements and Protects From Hemodynamic Decompensation During Resuscitation From Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mef.unizg.hr [mef.unizg.hr]
- 14. benchchem.com [benchchem.com]
- 15. olac.berkeley.edu [olac.berkeley.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
Reproducibility of INCB3284 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount for reliable and translatable results. This guide provides a comprehensive comparison of the CCR2 antagonist INCB3284, focusing on the factors influencing the reproducibility of its effects across different laboratories. We present supporting experimental data for INCB3284 and its alternatives, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows.
INCB3284 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1][2] By blocking the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), INCB3284 inhibits the migration of monocytes and macrophages to sites of inflammation. This mechanism of action has positioned INCB3284 as a therapeutic candidate for various inflammatory diseases, including rheumatoid arthritis. However, as with any experimental compound, the reproducibility of its observed effects can be influenced by a multitude of factors, leading to variations in results between different laboratories.
Understanding Variability in Preclinical Data
In vitro cell-based assays are fundamental tools in drug discovery, yet they are susceptible to variability.[3][4][5][6] Sources of this variability can be broadly categorized as biological, technical, and analytical. For a compound like INCB3284, these factors can significantly impact the measured potency, often expressed as the half-maximal inhibitory concentration (IC50).
Key Sources of Experimental Variability:
-
Cell Line Authenticity and Passage Number: Genetic drift and phenotypic changes can occur in cell lines over time and with increasing passage numbers, altering their response to stimuli.[6]
-
Reagent Quality and Consistency: Variations in serum, cytokines, and other media components can influence cell health and signaling pathways.
-
Assay Protocol Differences: Minor variations in incubation times, cell densities, and washing steps can lead to significant differences in results.[7][8]
-
Operator-Dependent Variability: Differences in pipetting techniques and handling of cells can introduce errors.
-
Data Analysis Methods: The choice of curve-fitting models and statistical analysis can affect the calculated IC50 values.[8]
Comparative Performance of CCR2 Antagonists
To provide a context for the performance of INCB3284, the following table summarizes its reported IC50 values from various key assays alongside those of other notable CCR2 antagonists. It is crucial to note that these values are derived from different studies and laboratories, and direct comparisons should be made with caution due to the potential for inter-assay and inter-laboratory variability.
| Compound | Assay Type | Target | Cell Line/System | Reported IC50 (nM) | Reference |
| INCB3284 | Radioligand Binding | Human CCR2 | - | 3.7 | [2] |
| Chemotaxis | Human CCR2 | - | 4.7 | [2] | |
| Calcium Flux | Human CCR2 | - | 5.8 | [9] | |
| MK-0812 | Radioligand Binding | Human Monocytes | Isolated Monocytes | 4.5 | [10][11] |
| Chemotaxis | Mouse CCR2 | WeHi-274.1 cells | 5 | [12] | |
| MCP-1 Mediated Response | Human Monocytes | - | 3.2 | [10][11] | |
| Cenicriviroc | CCR2 Antagonism | Human CCR2 | - | nanomolar potency | [13] |
| CCR5 Antagonism | Human CCR5 | - | nanomolar potency | [13] | |
| BMS CCR2 22 | Radioligand Binding | CC-type chemokine receptor 2 | - | 5.1 | [1] |
| Calcium Flux | CC-type chemokine receptor 2 | - | 18 | [1] | |
| Chemotaxis | CC-type chemokine receptor 2 | - | 1 | [1] | |
| AZD2423 | Calcium Flux | CCR2 | - | 1.2 | [1] |
| RS102895 | CCR2 Antagonism | CCR2 | - | 360 | [1] |
Experimental Protocols for Assessing CCR2 Antagonism
To promote standardization and improve the reproducibility of results, this section provides detailed methodologies for three key in vitro assays used to characterize CCR2 antagonists.
CCR2 Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or other suitable cell lines/membranes.[14]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).[14]
-
Test Compound: CCR2 antagonist (e.g., INCB3284).
-
Assay Buffer: RPMI 1640 with 1% BSA.[14]
-
Wash Buffer: Cold PBS.[14]
-
Filtration Plate: 96-well filter plate.[14]
-
Scintillation Counter.
Procedure:
-
Cell/Membrane Preparation: Prepare cell membranes from CCR2-expressing cells or use commercially available preparations. Resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.
-
Incubation: Add the cell/membrane preparation to each well and incubate to allow binding to reach equilibrium.
-
Filtration: Transfer the contents to a filter plate and wash with cold wash buffer to separate bound from free radioligand.[14]
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[14]
-
Chemoattractant: Recombinant human CCL2 (hCCL2).[14]
-
Test Compound: CCR2 antagonist (e.g., INCB3284).
-
Assay Medium: RPMI 1640 with 0.5% BSA.[14]
-
Transwell Inserts: 5 µm pore size for a 24-well plate.[14][15]
-
Detection Reagent: Calcein-AM or similar viability stain.[14]
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture and harvest cells, then resuspend in assay medium.
-
Compound Pre-incubation: Incubate cells with various concentrations of the test compound.[14]
-
Assay Setup: Add assay medium containing CCL2 to the lower wells of a 24-well plate. Place the Transwell inserts into the wells and add the pre-incubated cell suspension to the top of each insert.[14]
-
Incubation: Incubate the plate to allow for cell migration.
-
Quantification of Migrated Cells: Remove non-migrated cells from the top of the insert. Stain the migrated cells on the bottom of the insert with a fluorescent dye and quantify using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition of chemotaxis for each concentration of the antagonist and determine the IC50 value.
Calcium Flux Assay
This functional assay measures the ability of a CCR2 antagonist to block CCL2-induced intracellular calcium mobilization, a key downstream signaling event.
Materials:
-
Cells: A cell line endogenously expressing or engineered to express CCR2 (e.g., CHO-K1, HEK-293).
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Agonist: Recombinant human CCL2.
-
Test Compound: CCR2 antagonist (e.g., INCB3284).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader (e.g., FLIPR). [16]
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Add various concentrations of the test compound to the wells and incubate.
-
Signal Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Add CCL2 to all wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Determine the antagonist's potency by measuring the inhibition of the CCL2-induced calcium signal and calculating the IC50 value.
Visualizing Cellular Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for evaluating CCR2 antagonists.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of INCB3284.
Caption: General experimental workflow for evaluating CCR2 antagonists in vitro.
Conclusion
The reproducibility of experimental data for CCR2 antagonists like INCB3284 is critical for advancing our understanding of their therapeutic potential. While published data provide a strong foundation, inter-laboratory variability is an inherent challenge. By adhering to detailed and standardized protocols, such as those outlined in this guide, and by being mindful of the potential sources of variation, researchers can enhance the consistency and reliability of their findings. This will ultimately facilitate more accurate comparisons between different compounds and a more robust translation of preclinical data to clinical applications. The clinical trial data for INCB3284 in rheumatoid arthritis was not publicly available in detail, and a trial with a different CCR2 antagonist antibody did not show clinical improvement, highlighting the complexities of translating in vitro potency to clinical efficacy.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Understanding and managing sources of variability in cell measurements [insights.bio]
- 5. cellgs.com [cellgs.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Protocol-Dependent Differences in IC50 Values Measured in Human Ether-Á-Go-Go-Related Gene Assays Occur in a Predictable Way and Can Be Used to Quantify State Preference of Drug Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. MK-0812 | CAS:624733-88-6 | antagonist of chemokine receptor CCR-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Modulation of CCR2 in rheumatoid arthritis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling INCB 3284
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of INCB 3284, a potent and selective human CCR2 antagonist. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety goggles | With side-shields |
| Hand Protection | Protective gloves | Impervious material |
| Skin and Body | Protective clothing | Impervious clothing |
| Respiratory | Suitable respirator | Use in well-ventilated areas or with appropriate exhaust ventilation |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Precautions for Safe Handling: [1]
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Prevent contact with eyes and skin.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
Conditions for Safe Storage: [1]
-
Keep container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Keep away from direct sunlight and sources of ignition.
-
Store locked up.
-
Recommended storage temperature for the powder form is -20°C.
Accidental Release and First Aid Measures
In the event of accidental exposure or release, immediate and appropriate action is crucial.
| Exposure Route | First Aid Procedure |
| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give cardiopulmonary resuscitation (CPR).[1] |
| If on Skin | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Promptly call a physician.[1] |
| If Swallowed | Rinse mouth. Call a physician.[1] |
For spills, use full personal protective equipment and ensure adequate ventilation. Evacuate personnel to safe areas and prevent the product from entering drains, water courses, or the soil.
Disposal Plan
Dispose of contents and containers in accordance with local, regional, and national regulations.[1] Contaminated packaging should be treated as the product itself.
Experimental Protocols
This compound is a potent antagonist of the human CCR2 receptor, inhibiting the binding of monocyte chemoattractant protein-1 (MCP-1) with an IC50 of 3.7 nM.[2][3] It also potently inhibits CCR2-mediated signaling events such as intracellular calcium mobilization and ERK phosphorylation.[2]
A representative in vivo experimental protocol involves the use of this compound to study its effects on acute liver failure in mice. Male C57Bl/6 mice are pretreated with this compound (1 mg/kg/day, intraperitoneal injection) for 3 days prior to the induction of liver failure with an injection of azoxymethane (AOM).[2] This protocol aims to assess the role of CCR2 inhibition in mitigating liver damage and associated neurological decline.[2]
Visualizations
To further clarify the procedural and conceptual information, the following diagrams are provided.
Caption: A workflow diagram for the safe handling and disposal of this compound.
Caption: this compound acts as a CCR2 antagonist, blocking downstream signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
